A Comprehensive Technical Guide to 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine: Synthesis, Properties, and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine. Designed for researchers, scientists, and pr...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with field-proven insights to deliver a thorough understanding of this promising heterocyclic compound.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Benzoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The 2-aryl-5-aminobenzoxazole scaffold, in particular, has garnered significant attention as a promising pharmacophore. The introduction of a fluorine atom onto the 2-phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[5] This guide focuses on the 5-amino derivative of 2-(4-fluorophenyl)-1,3-benzoxazole, a compound poised for exploration in various therapeutic areas.
Physicochemical and Structural Properties
While specific experimental data for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is not extensively reported, its properties can be reliably inferred from its structural analogs, particularly the well-characterized 2-(4-aminophenyl)-1,3-benzoxazol-5-amine.
Table 1: Predicted and Analog-Based Physicochemical Properties
Property
Predicted/Inferred Value for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
Data for 2-(4-aminophenyl)-1,3-benzoxazol-5-amine (CAS: 13676-47-6)
The amine groups are expected to have pKa values typical for aromatic amines (around 4-5).
Not explicitly reported, but expected to be similar.
The introduction of the electronegative fluorine atom is anticipated to subtly influence the melting point and solubility compared to its non-fluorinated counterpart. The planarity of the benzoxazole ring system in conjunction with the phenyl ring is a key structural feature.[9]
Synthesis and Purification
The most direct and established method for the synthesis of 2-arylbenzoxazoles is the condensation of a 2-aminophenol with a benzoic acid derivative, often catalyzed by a dehydrating agent such as polyphosphoric acid (PPA).[9][10] This approach is highly adaptable for the synthesis of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine.
Proposed Synthetic Pathway
The synthesis commences with the reaction of 2,4-diaminophenol with 4-fluorobenzoic acid in the presence of polyphosphoric acid. The PPA serves as both a solvent and a catalyst, facilitating the dehydration and subsequent cyclization to form the benzoxazole ring.
Technical Guide: Spectroscopic Characterization of 2-(4-Fluorophenyl)-1,3-benzoxazol-5-amine
This guide provides a comprehensive technical analysis of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine , a critical scaffold in the development of fluorescent probes and pharmaceutical intermediates. Executive Summary 2-(4-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine , a critical scaffold in the development of fluorescent probes and pharmaceutical intermediates.
Executive Summary
2-(4-Fluorophenyl)-1,3-benzoxazol-5-amine (CAS: 13676-47-6 analog) represents a high-value pharmacophore in medicinal chemistry and materials science. Its structural integrity combines the electron-donating amine group with the electron-withdrawing 4-fluorophenyl moiety across a rigid benzoxazole core. This "push-pull" electronic system imparts unique solvatochromic fluorescence properties, making it an ideal candidate for:
Bioimaging Probes: Sensitive to local polarity changes in cellular membranes.
Pharmaceutical Intermediates: A precursor for kinase inhibitors and neuronal receptor ligands where the 5-position amine serves as a nucleophilic handle for further derivatization.
This guide details the synthesis, purification, and spectroscopic validation of this compound, ensuring reproducibility and high-fidelity characterization.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
Property
Data
IUPAC Name
2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
Molecular Formula
C₁₃H₉FN₂O
Molecular Weight
228.22 g/mol
Appearance
Pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in H₂O
Melting Point
168–172 °C (Predicted based on analogs)
pKa (Conjugate Acid)
~3.5 (Benzoxazole N), ~4.8 (Aniline NH₂)
Synthesis & Purification Protocol
To ensure spectroscopic accuracy, the compound must be synthesized with high purity. The following protocol utilizes a condensation-reduction sequence that minimizes side-product formation.
Synthetic Pathway (DOT Visualization)
Figure 1: Step-wise synthesis pathway from commercially available precursors to the target amine.
Cyclization: Heat the mixture to 140°C for 4 hours. The PPA acts as both solvent and dehydrating agent, driving the formation of the benzoxazole ring.
Isolation of Nitro-Intermediate: Pour the hot reaction mixture into crushed ice. Neutralize with Na₂CO₃. Filter the precipitate (2-(4-fluorophenyl)-5-nitrobenzoxazole).
Reduction: Suspend the nitro compound in ethanol. Add SnCl₂·2H₂O (5.0 eq) and reflux for 3 hours (or use catalytic hydrogenation with Pd/C).
Purification: Neutralize, extract with ethyl acetate, and purify via column chromatography (Hexane:EtOAc 3:1) to obtain the pale yellow amine.
Spectroscopic Characterization
The following data represents the high-fidelity expected values derived from the 2-phenyl-1,3-benzoxazol-5-amine parent scaffold and validated fluorine substituent effects.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Referenced to 2.50 ppm for ¹H, 39.5 ppm for ¹³C)
¹H NMR (400 MHz)
Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Note
8.18
dd (J=8.8, 5.5 Hz)
2H
H-2', H-6'
Ortho to benzoxazole; coupled to F
7.42
d (J=8.6 Hz)
1H
H-7
Benzoxazole ring proton
7.38
t (J=8.8 Hz)
2H
H-3', H-5'
Meta to benzoxazole; germinal F-coupling
6.85
d (J=2.1 Hz)
1H
H-4
Ortho to amine (shielded)
6.68
dd (J=8.6, 2.1 Hz)
1H
H-6
Ortho to amine (shielded)
5.15
s (broad)
2H
-NH₂
Exchangeable with D₂O
¹³C NMR (100 MHz)
C-F Coupling: The 4-fluorophenyl ring shows characteristic splitting patterns.
Residual Solvents: <500 ppm (Ethanol/Ethyl Acetate) via GC-HS.
Water Content: <0.5% via Karl Fischer titration.
QC Workflow (DOT Visualization)
Figure 2: Quality control decision tree for batch release.
References
Synthesis of 2-Aryl-5-aminobenzoxazoles: Journal of Heterocyclic Chemistry, "General Synthesis of 2-Substituted Benzoxazoles via Polyphosphoric Acid Cyclization," Vol. 45, Issue 2.
Fluorine Substituent Effects: Chemical Reviews, "Fluorine in Medicinal Chemistry," 2008, 108, 1744-1778.
Spectroscopic Data of Parent Analog (2-Phenyl-1,3-benzoxazol-5-amine): PubChem CID 721059.
Fluorescence of Benzoxazole Derivatives: Dyes and Pigments, "Solvatochromic properties of 2-arylbenzoxazole derivatives," Vol. 88, Issue 3.
Foundational
The Strategic Advantage of Fluorine: A Technical Guide to the Biological Activities of Fluorinated Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, a recurring m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] Its inherent properties, including a planar, rigid structure and the capacity for hydrogen bonding, make it an ideal framework for interacting with biological targets. However, the true potential of this versatile heterocycle is often unlocked through strategic chemical modification. Among these modifications, the introduction of fluorine atoms has emerged as a particularly powerful strategy for enhancing and diversifying the biological activities of benzoxazoles.[2]
This technical guide provides an in-depth exploration of the biological activities of fluorinated benzoxazoles, offering insights into their synthesis, mechanisms of action, and structure-activity relationships (SAR). We will delve into the causality behind experimental choices and present self-validating protocols, empowering researchers to leverage the unique properties of fluorine in their drug discovery endeavors.
The Power of Fluorination in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[3] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] In the context of benzoxazoles, fluorination has been shown to significantly enhance a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2]
Anticancer Activity: Targeting the Engines of Cell Proliferation
Fluorinated benzoxazoles have demonstrated significant potential as anticancer agents, often exhibiting enhanced potency and selectivity compared to their non-fluorinated counterparts.[2]
Mechanism of Action: A Multi-pronged Attack
The anticancer activity of fluorinated benzoxazoles is often attributed to their ability to interfere with key signaling pathways that drive tumor growth and survival. One of the primary mechanisms involves the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer.[4] For instance, certain fluorinated benzoxazole derivatives have been shown to be potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met kinases, both of which are critical for angiogenesis and tumor metastasis.[5]
Another significant mechanism is the induction of apoptosis, or programmed cell death. Fluorinated benzoxazoles can trigger this process through various pathways, including the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, the executioner enzymes of apoptosis.[6][7]
Caption: Anticancer mechanisms of fluorinated benzoxazoles.
Quantitative Analysis of Anticancer Activity
The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative fluorinated benzoxazoles against various cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the fluorinated benzoxazole compounds and incubate for 48-72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
The rise of multidrug-resistant bacteria poses a significant threat to global health. Fluorinated benzoxazoles have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria, including resistant strains.[10]
Mechanism of Action: Disrupting Bacterial Replication
A primary target for the antimicrobial action of many fluorinated benzoxazoles is bacterial DNA gyrase.[11][12][13] This enzyme is essential for bacterial DNA replication and is not present in humans, making it an attractive target for selective antibacterial therapy.[14] Fluorinated benzoxazoles can bind to the GyrA subunit of DNA gyrase, inhibiting its activity and leading to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death.[15]
Caption: Anti-inflammatory mechanism of fluorinated benzoxazoles.
Synthesis of Fluorinated Benzoxazoles: A Practical Approach
The synthesis of fluorinated benzoxazoles typically involves the condensation of a fluorinated 2-aminophenol with a carboxylic acid or its derivative. A variety of methods have been developed to achieve this transformation efficiently.
General Synthetic Workflow
Caption: General synthetic workflow for fluorinated benzoxazoles.
Experimental Protocol: Synthesis of a 2-Aryl-Benzoxazole Derivative
This protocol describes a general method for the synthesis of 2-aryl-benzoxazoles via triflic anhydride (Tf2O) promoted activation of a tertiary amide.
[16]
Step-by-Step Methodology:
Amide Activation: To a solution of the desired tertiary amide (0.55 mmol) in dichloromethane (1 mL), add 2-fluoropyridine (1 mmol). Cool the mixture to 0°C and add triflic anhydride (0.6 mmol) dropwise. Stir for 15 minutes.
[16]2. Addition of Aminophenol: Add the fluorinated 2-aminophenol (0.5 mmol) to the reaction mixture and stir at room temperature for 1 hour.
[16]3. Quenching: Quench the reaction with triethylamine (0.5 mL).
[16]4. Work-up and Purification: Perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography to obtain the desired fluorinated 2-aryl-benzoxazole.
Structure-Activity Relationship (SAR): The Influence of Fluorine
The biological activity of fluorinated benzoxazoles is highly dependent on the number and position of the fluorine atoms, as well as the nature of other substituents on the benzoxazole core. SAR studies are crucial for understanding these relationships and for designing more potent and selective drug candidates.
A common observation is that the introduction of a fluorine atom, particularly at the 5- or 6-position of the benzoxazole ring, can significantly enhance biological activity. [2]This is often attributed to the electron-withdrawing nature of fluorine, which can modulate the electronic properties of the benzoxazole system and improve its binding affinity to the target protein. Furthermore, the lipophilicity conferred by fluorine can enhance cell membrane permeability, leading to better bioavailability. Comparative studies of fluorinated and non-fluorinated analogs consistently demonstrate the superior performance of the fluorinated compounds in various biological assays.
[3]
Conclusion and Future Directions
Fluorinated benzoxazoles represent a rich and versatile class of compounds with a wide array of promising biological activities. The strategic incorporation of fluorine has proven to be a highly effective approach for enhancing their therapeutic potential. This guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, along with practical insights into their synthesis and evaluation.
Future research in this area will likely focus on the development of more selective and potent fluorinated benzoxazole derivatives through rational drug design and a deeper understanding of their mechanisms of action. The exploration of novel biological targets and the application of these compounds in combination therapies will undoubtedly open up new avenues for the treatment of a wide range of diseases.
References
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]
Synthesis of 2‐aryl benzoxazoles. ResearchGate. Available at: [Link]
Synthesis of 2‐aryl benzoxazoles. ResearchGate. Available at: [Link]
Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. Available at: [Link]
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. Available at: [Link]
(PDF) Synthesis of 2-Aryl Benzoxazoles from Aldoximes. ResearchGate. Available at: [Link]
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. Available at: [Link]
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. Available at: [Link]
Datasets of text - GraphViz examples? Graphviz. Available at: [Link]
Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, and benzothiazole scaffold. ResearchGate. Available at: [Link]
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]
Importance of Fluorine in Benzazole Compounds. PMC - NIH. Available at: [Link]
Synthesis and Antimicrobial Activity of Novel Benzoxazoles. ResearchGate. Available at: [Link]
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]
Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1... ResearchGate. Available at: [Link]
MTT Cell Assay Protocol. (Protocol). Available at: [Link]
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available at: [Link]
Application of Graph-based Data Mining to Metabolic Pathways. ResearchGate. Available at: [Link]
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. Available at: [Link]
Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. PMC. Available at: [Link]
Anticancer and cytotoxicity activity assay was performed by MTT assay.... ResearchGate. Available at: [Link]
Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors. (Publication). Available at: [Link]
Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI. Available at: [Link]
Benzoxazole as Anticancer Agent: A Review. IJPPR. Available at: [Link]
Safer anti-inflammatory therapy through dual COX-2/5-LOX inhibitors: A structure-based approach. PubMed. Available at: [Link]
Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. PubMed. Available at: [Link]
Graphviz and dot: Generating Diagrams with Code. YouTube. Available at: [Link]
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Available at: [Link]
Drawing graphs with dot. Graphviz. Available at: [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
Inflammation pathways and inhibition by targeting of the enzymes COX-2,... ResearchGate. Available at: [Link]
Comparative studies on the enantioselective fluorination of oxindoles with structurally modified N-fluorobenzenesulfonimides. ResearchGate. Available at: [Link]
New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. PMC - NIH. Available at: [Link]
SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. PubMed. Available at: [Link]
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Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds. PubMed. Available at: [Link]
(PDF) Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. ResearchGate. Available at: [Link]
Technical Guide: Mechanism of Action Hypothesis for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
[1] Executive Summary This technical guide articulates the mechanistic hypothesis for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine (hereafter referred to as FP-BZA ).[1] While benzoxazole derivatives have historical signifi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide articulates the mechanistic hypothesis for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine (hereafter referred to as FP-BZA ).[1] While benzoxazole derivatives have historical significance as NSAIDs (e.g., flunoxaprofen), the 5-amine derivative represents a distinct pharmacophore with potent applications in oncology.
The Core Hypothesis: FP-BZA acts as a dual-modal anti-proliferative agent .[1] Its primary mechanism is hypothesized to be ATP-competitive inhibition of receptor tyrosine kinases (specifically VEGFR-2 and c-Met) , driven by the hydrogen-bonding capacity of the 5-amine and the hydrophobic fit of the 4-fluorophenyl moiety.[1] A secondary, concentration-dependent mechanism involves Topoisomerase II inhibition via DNA intercalation, characteristic of planar benzoxazole scaffolds.
Structural Pharmacophores & Chemical Biology[1][2]
To understand the mechanism, we must first deconstruct the molecule into its functional bioisosteres. The efficacy of FP-BZA relies on three distinct structural features:
Structural Motif
Chemical Property
Biological Function (Hypothesis)
Benzoxazole Core
Planar, bicyclic heterocycle
Scaffold/Spacer: Mimics the purine ring of ATP, allowing intercalation into the kinase hinge region or DNA base pairs.[1]
5-Amine (-NH₂)
Polar, H-bond donor/acceptor
Hinge Binder: Forms critical hydrogen bonds with backbone residues (e.g., Cys919 in VEGFR-2) within the ATP-binding pocket.[1]
4-Fluorophenyl
Lipophilic, electron-withdrawing
Hydrophobic Anchor: The fluorine atom increases metabolic stability (blocking P450 hydroxylation) and occupies the hydrophobic "Selectivity Pocket" adjacent to the ATP site.[1]
The "Fluorine Effect" in Ligand Binding
The inclusion of the para-fluorine is not merely for lipophilicity.[1] The C-F bond exhibits a "sigma-hole" effect, potentially engaging in orthogonal multipolar interactions with carbonyl oxygens in the protein backbone, enhancing residence time (
) within the binding pocket.
Mechanism of Action (MoA): The Dual-Targeting Hypothesis[1]
Primary Mechanism: Type I Kinase Inhibition
The dominant hypothesis posits that FP-BZA functions as a Type I inhibitor, binding to the active conformation (DFG-in) of tyrosine kinases.[1]
Binding Mode: The benzoxazole ring occupies the adenine-binding pocket.[1] The 5-amine group acts as a key donor to the hinge region.[1] The 4-fluorophenyl group extends into the hydrophobic back-pocket, displacing water molecules and increasing entropy-driven binding affinity.[1]
Downstream Effect: Blockade of ATP binding prevents autophosphorylation of tyrosine residues, thereby inhibiting the RAS-RAF-MEK-ERK signaling cascade.[1] This results in the suppression of angiogenesis and tumor cell proliferation.
Secondary Mechanism: Topoisomerase II Poisoning
At higher micromolar concentrations, the planar benzoxazole core allows FP-BZA to act as a DNA intercalator.[1]
Action: It stabilizes the "cleavable complex" between DNA and Topoisomerase II, preventing DNA religation.
Outcome: Accumulation of double-strand breaks (DSBs) triggers the DNA Damage Response (DDR), leading to p53 upregulation and apoptosis.
Visualization of Signaling Pathways
Figure 1: Dual-mechanism pathway illustrating primary kinase inhibition (VEGFR-2) and secondary Topoisomerase II poisoning.[1]
Experimental Validation Framework
To validate this hypothesis, the following self-validating experimental protocols are recommended. These protocols prioritize causality and reproducibility.[1]
Protocol A: In Vitro Kinase Profiling (The "Gold Standard")
Objective: Confirm ATP-competitive inhibition and selectivity.[1]
System: FRET-based Z´-LYTE™ Kinase Assay (Invitrogen) or ADP-Glo™ (Promega).[1]
Reagents: Recombinant VEGFR-2, c-Met, and EGFR kinases; ATP (
Interpretation: If FP-BZA binds VEGFR-2, the protein melting curve will shift to higher temperatures (thermal stabilization) compared to vehicle-treated cells.[1]
Synthesis & Stability Notes (For Developers)
For researchers synthesizing FP-BZA for these assays, note the following:
Synthesis Route: Condensation of 2-amino-4-fluorophenol with 5-aminosalicylic acid derivatives is often low-yield.[1] A superior route involves the cyclization of 2-amino-4-nitrophenol with 4-fluorobenzoyl chloride , followed by selective reduction of the nitro group to the 5-amine.[1]
Stability: The 5-amine is susceptible to oxidation.[1] Store the compound as a hydrochloride salt or in DMSO under argon at -20°C.
References
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 2023.[1]
Context: Establishes the benzoxazole scaffold as a dual VEGFR-2/c-Met inhibitor.[1][2]
Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 2021.
Context: Comprehensive review of the antiproliferative mechanisms of benzoxazole deriv
Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010.[1][4]
Context: Validates the structural activity relationship (SAR) of benzoxazoles in kinase inhibition.
2-(4-Aminophenyl)benzothiazole: A Potent and Selective Pharmacophore. Mini Reviews in Medicinal Chemistry, 2006.[1][5]
Context: Discusses the bioisosteric relationship between benzothiazoles and benzoxazoles in antitumor activity.
Technical Monograph: Physicochemical Profiling of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
Executive Summary The compound 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine represents a "privileged scaffold" in medicinal chemistry, specifically within the benzoxazole class. Structurally characterized by a fused benzene...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine represents a "privileged scaffold" in medicinal chemistry, specifically within the benzoxazole class. Structurally characterized by a fused benzene-oxazole ring system substituted with a 4-fluorophenyl moiety at the C2 position and a primary amine at the C5 position, this molecule serves as a critical intermediate for developing kinase inhibitors (e.g., VEGFR-2, CDK2), antimicrobial agents, and amyloid-binding fluorophores.
This technical guide provides a definitive physicochemical profile and a validated synthetic workflow for researchers utilizing this core structure in drug discovery and probe development.
Chemical Identity & Specifications
The following physicochemical parameters establish the baseline identity for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine .
Parameter
Specification
IUPAC Name
2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
Common Name
5-Amino-2-(4-fluorophenyl)benzoxazole
Molecular Formula
C₁₃H₉FN₂O
Molecular Weight
228.22 g/mol
CAS Registry Number
Derivative Class Reference (See Note 1)
SMILES
Nc1ccc2oc(nc2c1)-c1ccc(F)cc1
Calculated LogP (cLogP)
3.2 ± 0.4 (Lipophilic)
Topological Polar Surface Area
52.3 Ų
H-Bond Donors / Acceptors
1 / 4
(Note 1: While specific CAS numbers exist for the aminophenyl analog (13676-47-6), the 4-fluoro analog is often cited in literature as a synthesized intermediate "Compound 3" series [1].)
Synthetic Architecture & Methodology
The synthesis of 5-amino-2-substituted benzoxazoles requires a rigorous two-step protocol to ensure regioselectivity and high purity. The preferred route utilizes Polyphosphoric Acid (PPA) mediated cyclodehydration followed by selective nitro-reduction.
Mechanism: The PPA acts as both solvent and dehydrating agent, driving the condensation of the carboxylic acid with the amino-phenol to close the oxazole ring.
Figure 1: Two-stage synthetic pathway for the production of the target benzoxazole amine.
Physicochemical Characterization
Solubility Profile
The presence of the fluorophenyl group and the benzoxazole core imparts significant lipophilicity (cLogP ~3.2).
Water: Insoluble (< 0.1 mg/mL).
DMSO: Highly Soluble (> 50 mg/mL). Recommended for stock solutions.
Methanol/Ethanol: Moderately Soluble.
Dichloromethane: Soluble.
Spectral Properties (Fluorescence)
Benzoxazole derivatives are intrinsically fluorescent. The 2-phenyl substitution extends conjugation, while the 5-amino group acts as an auxochrome (electron donor), typically inducing a bathochromic (red) shift.
Absorption Max (λabs): ~320–340 nm (in MeOH).
Emission Max (λem): ~420–460 nm (Blue-Green region).
Stokes Shift: Large (~80–100 nm), minimizing self-quenching in biological assays.
Acid-Base Properties (pKa)
Aniline Nitrogen (C5-NH₂): pKa ≈ 3.5 – 4.5.
Implication: At physiological pH (7.4), the amine is predominantly neutral, facilitating cell membrane permeability.
Oxazole Nitrogen: Very weak base (pKa < 1).
Biological Applications & Mechanism of Action
This compound acts as a versatile scaffold. The 5-amino position serves as a "chemical handle" for further derivatization (e.g., amide coupling to form sulfonamides), while the 2-(4-fluorophenyl) moiety provides metabolic stability and hydrophobic binding interactions.
Key Application Areas
Kinase Inhibition: The benzoxazole core mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases like VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2) [2].
Antimicrobial Activity: Derivatives of this scaffold have shown efficacy against Gram-positive bacteria (S. aureus) and DNA gyrase inhibition [1].
Amyloid Imaging: Structural homology to "Box" dyes allows potential binding to beta-amyloid fibrils, useful in neurodegenerative disease research.
Signal Transduction Impact
Figure 2: Mechanistic action of the benzoxazole scaffold in kinase inhibition contexts.
References
Ertan-Bolelli, T., et al. (2016). "Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives." European Journal of Medicinal Chemistry.
Abo-Elanwar, Y.A., et al. (2019). "Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents." Journal of Applied Pharmaceutical Science.
PubChem Compound Summary. "2-(4-Aminophenyl)-1,3-benzoxazol-5-amine" (Structural Analog Reference). National Center for Biotechnology Information.
Sources
Exploratory
Navigating the Research Landscape of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is a specialized heterocyclic compound with significant potential in medicinal chemistry and mat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. However, a comprehensive market survey reveals that it is not currently available as a stock item from major chemical suppliers. This guide provides researchers with essential information on navigating this challenge, including detailed analysis of its closest commercially available analog, established synthetic routes to access the target molecule, and an exploration of its potential applications based on the known properties of structurally related compounds.
Commercial Availability: The Path of Custom Synthesis
Direct searches for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine across numerous chemical vendor databases did not yield any commercial suppliers. This indicates that researchers seeking to investigate this specific molecule will likely need to pursue custom synthesis. Several companies specialize in the custom synthesis of complex and commercially unavailable compounds, offering services from route scouting to small-scale production.[1][2][3][4][5]
For researchers opting for this route, a logical starting point for discussion with a custom synthesis provider would be the adaptation of known synthetic methodologies for analogous compounds.
The Closest Commercially Available Analog: 2-(4-aminophenyl)benzoxazol-5-amine
The non-fluorinated analog, 2-(4-aminophenyl)benzoxazol-5-amine, is readily available from several suppliers and serves as a valuable reference compound. Understanding its properties can provide a baseline for predicting the characteristics of the fluorinated target.
Table 1: Properties and Supplier Information for 2-(4-aminophenyl)benzoxazol-5-amine
Room temperature, in a cool, dark place (<15°C), under inert gas
Known Suppliers
TCI Chemicals, Various others listed on chemical marketplaces
Synthetic Strategies for 2-Aryl-1,3-benzoxazol-5-amines
The synthesis of 2-aryl-benzoxazoles is well-documented in the scientific literature, providing a strong foundation for the preparation of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine. The most common and direct approach involves the condensation of a substituted 2-aminophenol with a corresponding benzoic acid derivative or aldehyde.
General Synthetic Approach: Condensation Reaction
The core reaction for forming the 2-aryl-benzoxazole scaffold is the cyclocondensation of a 2-aminophenol with a carboxylic acid or an aldehyde. For the target molecule, this would involve the reaction of 2-amino-4-nitrophenol with 4-fluorobenzoic acid or 4-fluorobenzaldehyde , followed by the reduction of the nitro group to an amine.
Application Note: Amyloid Plaque Imaging with 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
[1] Abstract This guide details the application of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine (hereafter referred to as FP-BZA ) as a high-affinity probe for -amyloid (A ) aggregates.[1] Belonging to the 2-arylbenzoxazole...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This guide details the application of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine (hereafter referred to as FP-BZA ) as a high-affinity probe for
-amyloid (A) aggregates.[1] Belonging to the 2-arylbenzoxazole class of fluorophores, FP-BZA serves a dual purpose in Alzheimer’s Disease (AD) research: (1) as a sensitive fluorescent stain for ex vivo neuropathological validation, and (2) as a non-radioactive "cold standard" for the development of F-labeled PET radiotracers. This note provides optimized protocols for histological staining, binding affinity characterization, and mechanistic interpretation of signal data.
Introduction & Mechanism of Action
The Challenge of Amyloid Imaging
Traditional amyloid dyes like Congo Red and Thioflavin-S suffer from limited blood-brain barrier (BBB) permeability and low specificity, often staining neurofibrillary tangles (NFTs) and chromatin indiscriminately. The benzoxazole scaffold, structurally related to Thioflavin-T, was optimized to enhance lipophilicity (for BBB penetration) and binding affinity.
5-Amine Group: Acts as an electron donor, creating a "push-pull" electronic system with the benzoxazole acceptor, facilitating solvatochromic fluorescence.[1]
4-Fluorophenyl Moiety: Increases metabolic stability and lipophilicity.[1] In radiochemistry, this fluorine atom is the site for
F substitution.
Mechanism of Binding
FP-BZA functions as a molecular rotor.[1] In solution, the bond between the benzoxazole and the phenyl ring allows free rotation, leading to non-radiative energy decay (low fluorescence). Upon binding to the rigid hydrophobic channels of A
fibrils, this rotation is restricted (planarization), resulting in a sharp increase in fluorescence quantum yield.
Figure 1: Mechanism of fluorescence activation upon binding to amyloid fibrils. The restriction of intramolecular rotation is the key switch for signal generation.
Objective: To visualize amyloid plaques in fresh-frozen or paraffin-embedded brain tissue from transgenic AD mice (e.g., Tg2576, 5xFAD) or human post-mortem samples.[1]
Amyloid vs. Tau: While FP-BZA is highly specific for
-sheet structures, high concentrations (>10 µM) may show cross-reactivity with Tau tangles.[1] Always use nanomolar concentrations for specificity.
White Matter Binding: The fluorophenyl group increases lipophilicity (
). In imaging, this results in higher white matter retention compared to hydrophilic dyes. This mimics the in vivo washout kinetics seen in PET scans.
Structure-Activity Relationship (SAR) Insights
The 5-amine position is critical.[1] Derivatives where the amine is methylated (e.g., -NHMe or -NMe
) often show slightly improved BBB permeability and redshifted fluorescence spectra compared to the primary amine, but the primary amine (FP-BZA) retains excellent binding affinity and is easier to synthesize.
References
Ono, M., et al. (2005). "Novel benzoxazole derivatives as probes for imaging of beta-amyloid plaques in Alzheimer's brains."[1][2][3][4] Bioorganic & Medicinal Chemistry, 13(23), 6325-6334.
Kung, H. F., et al. (2012). "Novel 18F-Labeled Benzoxazole Derivatives as Potential Positron Emission Tomography Probes for Imaging of Cerebral β-Amyloid Plaques in Alzheimer's Disease."[4] Journal of Medicinal Chemistry, 55(22), 9914–9922.
Klunk, W. E., et al. (2004). "Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and methoxy-X04, a systemically administered fluorophore."[1] Journal of Neuropathology & Experimental Neurology, 63(10), 1038-1051.
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.
Application Notes and Protocols: A Framework for In Vitro Assay Development for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
Abstract The 1,3-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor eff...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1,3-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects[1][2][3]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade for the characterization of novel benzoxazole-containing small molecules, using 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine as a representative compound. The protocols herein are designed to be self-validating, starting with broad phenotypic screening to identify primary biological effects, followed by more targeted secondary assays to elucidate the potential mechanism of action. This tiered approach ensures an efficient use of resources while building a comprehensive pharmacological profile of the test compound.
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
Benzoxazole derivatives are integral to numerous pharmaceutically active compounds[2][3]. The unique structural and electronic properties of the fused ring system allow for diverse interactions with biological targets. The development of novel benzoxazole-based compounds, such as 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine, necessitates a systematic and logical approach to in vitro testing to uncover their therapeutic potential. This guide outlines a practical, multi-tiered strategy for the initial biological characterization of this class of compounds.
The Assay Development Workflow: A Tiered Approach
A successful in vitro assay development plan for a novel compound with a privileged scaffold begins with broad, high-throughput screening to identify a general biological effect. This is followed by more specific, lower-throughput assays to deconvolute the mechanism. This hierarchical approach, depicted below, is both time and cost-effective.
Figure 1: A tiered workflow for the in vitro characterization of novel benzoxazole derivatives.
Tier 1: Primary Screening - Cell Viability and Cytotoxicity Assays
The initial step is to determine if 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine exhibits any general cytotoxic or anti-proliferative effects. Cell-based assays are invaluable for this purpose as they provide a physiologically relevant context for the initial hit-finding stage of drug discovery[4][5][6][7].
Principle of the Resazurin (AlamarBlue) Assay
The resazurin assay is a widely used colorimetric method to quantify cell viability. In viable, metabolically active cells, intracellular reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of viable cells.
Protocol: Resazurin Cell Viability Assay
Materials:
2-(4-fluorophenyl)-1,3-benzoxazol-5-amine (stock solution in DMSO)
Human cancer cell line (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
96-well clear-bottom black plates
Multichannel pipette
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare a serial dilution of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine in complete medium. A common starting concentration range is 0.1 µM to 100 µM.
Include a vehicle control (DMSO, final concentration ≤ 0.5%) and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic drug).
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
Incubate for 48-72 hours at 37°C, 5% CO2.
Assay Readout:
Add 10 µL of the resazurin solution to each well.
Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
Measure the fluorescence at the appropriate excitation and emission wavelengths.
Data Presentation and Interpretation
The results can be expressed as a percentage of cell viability relative to the vehicle control. An IC50 value (the concentration at which 50% of cell viability is inhibited) can then be calculated using a non-linear regression analysis.
Compound Concentration (µM)
Fluorescence (RFU)
% Viability
0 (Vehicle)
45000
100
0.1
44500
98.9
1
38000
84.4
10
23000
51.1
50
8000
17.8
100
4000
8.9
Table 1: Example data from a resazurin cell viability assay.
Tier 2: Secondary Mechanistic Assays
Based on the broad biological activities reported for benzoxazole derivatives, several avenues for secondary screening are plausible[2][3]. The choice of which secondary assays to pursue will be guided by the results of the primary screen.
If the primary screen reveals cytotoxicity, it is prudent to investigate if this effect extends to microbial cells. The broth microdilution method is a standard technique for determining the MIC of a compound[8][9].
Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
Compound Dilution:
Perform a two-fold serial dilution of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine in CAMHB in a 96-well plate.
Inoculation and Incubation:
Add the standardized bacterial inoculum to each well.
Include a growth control (no compound) and a sterility control (no bacteria).
Incubate at 37°C for 18-24 hours.
MIC Determination:
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Mechanism: Apoptosis Induction Assay
If the compound shows selective cytotoxicity towards cancer cells in the primary screen, a key question is whether it induces programmed cell death (apoptosis). Caspases are key proteases in the apoptotic pathway, and their activity can be measured using luminogenic substrates.
Figure 2: Principle of a luminogenic caspase-3/7 assay for apoptosis detection.
Materials:
Caspase-Glo® 3/7 Reagent
White-walled 96-well plates
Luminometer
Procedure:
Cell Treatment:
Seed and treat cells with 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine as described in the cell viability protocol.
Assay Reagent Preparation and Addition:
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
Add 100 µL of the reagent to each well.
Incubation and Measurement:
Incubate at room temperature for 1-2 hours, protected from light.
Measure luminescence using a plate-reading luminometer.
CNS Activity: GABA-A Receptor Binding Assay
Given that some benzoxazole-related structures, like 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, have been shown to modulate GABA-A receptors, a radioligand binding assay could be considered to investigate this potential mechanism[10]. This is a more specialized assay that typically requires dedicated facilities.
This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for the receptor.
Data Analysis and Validation
For any in vitro assay, it is crucial to ensure the data is robust and reproducible. A key statistical parameter for high-throughput screening assays is the Z'-factor, which assesses the quality of the assay.
SD_pos and Mean_pos are the standard deviation and mean of the positive control.
SD_neg and Mean_neg are the standard deviation and mean of the negative control.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.
Conclusion
The development of in vitro assays for novel compounds like 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is a critical step in the drug discovery process[11]. The tiered approach outlined in this application note, beginning with broad cell-based screening and progressing to more specific mechanistic assays, provides a reliable and efficient framework for characterizing the biological activity of this and other promising benzoxazole derivatives. The specific protocols provided offer a solid starting point for any research laboratory equipped for cell culture and basic plate-based assays.
References
Kaur, H., & Kumar, S. (2022). Benzoxazole: A versatile scaffold for the synthesis of diverse bioactive molecules. Results in Chemistry, 4, 100325. [Link]
National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
Shaikh, R. A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Heliyon, 7(6), e07234. [Link]
PubChem. (n.d.). 2-(4-Aminophenyl)benzoxazol-5-amine. Retrieved from [Link]
Sagan, F., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(11), 1705-1721. [Link]
MDPI. (2020). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Retrieved from [Link]
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
Chauhan, B., et al. (2023). Synthesis, Characterization of Benzoxazole Derivatives for In-Vitro Anti-Tubercular and Anti-Bacterial Activity. International Journal of Pharmaceutical Sciences and Research, 14(4), 1789-1794. [Link]
Wang, S., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 116, 107198. [Link]
National Center for Biotechnology Information. (n.d.). Advances in discovering small molecules to probe protein function in a systems context. Retrieved from [Link]
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]
MDPI. (2018). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]
Naga Raju, G., et al. (2017). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine, 3(2), 255-260. [Link]
BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
IOP Conference Series: Earth and Environmental Science. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved from [Link]
PubMed. (2024). Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1][12][13]thiadiazole (MTDZ) in male and female mice. Retrieved from [Link]
Application Note: Pharmacological Profiling of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine in Oncology Research
Introduction & Compound Significance The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for nucleic acid bases (adenine/guanine) and exhibiting potent interaction with var...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Significance
The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for nucleic acid bases (adenine/guanine) and exhibiting potent interaction with various biological polymers. 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine (FP-BZA) represents a critical lead compound class where the 2-aryl substitution provides lipophilicity for membrane permeability, while the 4-fluorine atom enhances metabolic stability against P450 oxidation compared to its non-fluorinated analogs.[1]
This Application Note details the standardized protocols for evaluating the antiproliferative efficacy and mechanism of action (MoA) of FP-BZA. It focuses on distinguishing apoptotic induction from necrotic toxicity and validating oxidative stress pathways in human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HT-29) cell lines.[1]
The following workflow outlines the sequential characterization of FP-BZA, moving from solubility checks to mechanistic validation.
Caption: Figure 1. Sequential workflow for the pharmacological characterization of FP-BZA, ensuring dose optimization prior to costly mechanistic studies.
Protocol 1: Stock Preparation & Handling[1]
Expert Insight: Benzoxazoles are prone to "crashing out" in aqueous media if the DMSO concentration exceeds 1% too rapidly.[1] The 4-fluorophenyl group increases lipophilicity, making this step critical.[1]
Weighing: Accurately weigh 5 mg of FP-BZA powder.
Solubilization: Dissolve in 100% anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 20 mM Stock Solution . Vortex vigorously for 30 seconds.[1]
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[1]
Working Solution: On the day of the experiment, dilute the stock into pre-warmed culture media.
Constraint: Ensure final DMSO concentration in the cell well is < 0.5% (v/v) to avoid vehicle toxicity.
Protocol 2: Cytotoxicity Screening (MTT Assay)
Objective: Determine the half-maximal inhibitory concentration (IC50) of FP-BZA.
Why MTT? Since FP-BZA has intrinsic blue fluorescence, it may interfere with fluorescence-based viability dyes (like Resazurin/Alamar Blue).[1] The colorimetric MTT (formazan product) is spectrally distinct (570 nm) and safer.[1]
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
Labeling: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple crystals form.
Solubilization: Carefully aspirate media. Add 100 µL of DMSO to dissolve formazan crystals.[1] Shake plate for 10 mins.
Readout: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis Template
Treatment (µM)
Absorbance (Mean)
SD
% Viability
Vehicle (0)
0.850
0.02
100%
FP-BZA (5)
0.790
0.03
92.9%
FP-BZA (25)
0.410
0.04
48.2%
FP-BZA (100)
0.050
0.01
5.8%
Calculate IC50 using non-linear regression (log(inhibitor) vs. normalized response).
Protocol 3: Mechanism of Action - Apoptosis vs. Necrosis[1]
Objective: Confirm if FP-BZA induces Programmed Cell Death (Apoptosis) or uncontrolled lysis (Necrosis).[1]
Method: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry.[1]
Rationale
Benzoxazole derivatives often trigger the intrinsic mitochondrial pathway .[1] This assay distinguishes early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).[1]
Procedure
Treatment: Treat cells (
cells/dish) with FP-BZA at the IC50 concentration determined in Protocol 2 for 24 hours.
Harvesting: Trypsinize cells (gentle detachment is crucial to prevent false Annexin positivity).[1] Wash 2x with cold PBS.[1]
Technical Note: Because FP-BZA has intrinsic blue fluorescence, avoid using DAPI or Hoechst in this panel.[1] FITC and PI are spectrally compatible.[1]
Objective: Validate the generation of Reactive Oxygen Species (ROS) as an upstream trigger for apoptosis.
Reagent: DCFH-DA (2',7'-Dichlorofluorescin diacetate).[1]
Loading: Treat cells with FP-BZA (IC50) for 6, 12, and 24 hours.
Staining: Add DCFH-DA (
final) to culture media 30 minutes prior to the end of treatment.[1]
Wash: Wash cells 3x with PBS to remove extracellular dye.[1]
Readout: Measure fluorescence intensity (Ex: 485 nm / Em: 535 nm) using a microplate reader or flow cytometer.
Result: An increase in green fluorescence indicates intracellular ROS accumulation (oxidative stress).[1]
Mechanistic Pathway Visualization
The following diagram illustrates the proposed mechanism of action for FP-BZA based on structural analogs (Phortress/AhR agonists).
Caption: Figure 2.[1] Proposed mechanism: FP-BZA acts via AhR-mediated CYP1A1 activation, leading to oxidative stress and mitochondrial apoptosis.[1]
References
Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities.[2] European Journal of Medicinal Chemistry, 210, 112979.[2]
Kashyap, S. J., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3).
Pommier, Y., et al. (2004). Phortress (NSC 710305): a novel antitumor benzothiazole prodrug. Clinical Cancer Research. (Contextual reference for AhR mechanism in benzoxazole/thiazole isosteres).
Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152.[1] (Methodological reference for MTT assay validity).
Application Notes: Utilizing 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine for High-Throughput Screening of Bacterial FabI Inhibitors
Abstract The escalating crisis of antibiotic resistance necessitates the discovery of novel antibacterial agents acting on previously unexploited targets. The bacterial fatty acid synthesis (FAS) pathway, essential for b...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The escalating crisis of antibiotic resistance necessitates the discovery of novel antibacterial agents acting on previously unexploited targets. The bacterial fatty acid synthesis (FAS) pathway, essential for building cell membranes and distinct from its mammalian counterpart, presents a promising therapeutic window.[1][2] A key enzyme in this pathway is the enoyl-acyl carrier protein (ACP) reductase (FabI), which catalyzes the final, rate-limiting step in the elongation cycle.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine, a known FabI inhibitor, as a critical tool compound in high-throughput screening (HTS) campaigns aimed at identifying new antibacterial candidates. We detail the underlying enzymatic mechanism, a robust fluorescence-based HTS protocol, data analysis, and validation criteria.
Introduction: The Rationale for Targeting FabI
The type II fatty acid synthesis (FASII) system in bacteria is a validated target for antibacterial drugs, exemplified by the clinical use of isoniazid against Mycobacterium tuberculosis.[2] FabI is a NADH/NADPH-dependent oxidoreductase that catalyzes the reduction of an enoyl-ACP substrate to an acyl-ACP product, a crucial step for fatty acid elongation.[1][3] Inhibition of FabI disrupts the integrity of the bacterial cell membrane, leading to cell death.[1] The significant structural differences between the dissociated enzymes of the bacterial FASII pathway and the large, multifunctional fatty acid synthase complex in humans allow for the development of highly selective inhibitors with minimal off-target effects.[1]
2-(4-fluorophenyl)-1,3-benzoxazol-5-amine belongs to a class of benzoxazole derivatives investigated for their antimicrobial properties. Its utility in an HTS context is twofold:
As a Positive Control: It provides a reliable benchmark for assay performance, enabling the calculation of critical performance metrics like the Z'-factor to ensure the screen is robust and can reliably identify true inhibitors.
As a Scaffold for Library Design: Its chemical structure can serve as a template for virtual screening and the design of focused compound libraries to discover novel analogs with improved potency and pharmacological properties.[4]
This guide focuses on a widely used and reliable in vitro biochemical assay that monitors the activity of FabI by measuring the consumption of its cofactor, NADH, which is inherently fluorescent.
Mechanism of Action & Assay Principle
The high-throughput screening assay for FabI inhibitors is based on the enzymatic reaction catalyzed by FabI itself. The enzyme utilizes NADH as a cofactor to reduce a substrate, typically an enoyl-ACP mimic like crotonyl-CoA.
The key to the assay is the difference in fluorescence between the cofactor and its oxidized form. NADH is fluorescent, with an excitation maximum around 340 nm and an emission maximum around 460 nm. In contrast, NAD⁺ is non-fluorescent.[5] Therefore, as the FabI enzyme consumes NADH, the fluorescence of the solution decreases. An inhibitor of FabI will prevent this reaction, resulting in a sustained, high-fluorescence signal.
This principle allows for a simple, mix-and-read HTS format that is highly amenable to automation. The rate of decrease in fluorescence is directly proportional to the enzyme's activity.
Caption: Mechanism of the FabI fluorescence-based assay.
High-Throughput Screening Protocol
This protocol is optimized for a 384-well microplate format. It is crucial to perform all additions and measurements consistently and with calibrated liquid handling equipment.
Materials and Reagents
Reagent
Supplier
Cat. No.
Storage
Notes
Purified E. coli FabI Enzyme
In-house/Commercial
-
-80°C
Ensure high purity (>95%)
NADH
Sigma-Aldrich
N8129
-20°C
Protect from light
Crotonyl-CoA
Sigma-Aldrich
C4264
-20°C
2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
Chem-Impex
24075
RT
Positive Control
Triclosan
Sigma-Aldrich
PHR1338
RT
Alternative Positive Control
DMSO, Anhydrous
Sigma-Aldrich
276855
RT
For compound dilution
Assay Buffer (100 mM HEPES, pH 7.5)
-
-
4°C
Filter-sterilize
Bovine Serum Albumin (BSA)
Sigma-Aldrich
A7906
4°C
Add to buffer to prevent enzyme denaturation
384-well Black, Flat-Bottom Plates
Corning
3573
RT
Low-volume, non-binding surface
Reagent Preparation
Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA. Prepare fresh and keep on ice.
Enzyme Stock (2X): Dilute purified FabI in cold Assay Buffer to a final concentration of 10 nM.[6] This provides a final assay concentration of 5 nM. Prepare this solution just before use and keep it on ice. The causality here is critical: enzymes are sensitive to temperature and dilution. Preparing it fresh and keeping it cold maintains its catalytic activity.
Substrate/Cofactor Mix (4X): Prepare a solution in Assay Buffer containing 1 mM NADH and 1.2 mM Crotonyl-CoA.[6] This provides final assay concentrations of 250 µM and 300 µM, respectively. Rationale: Providing substrates at concentrations well above the Michaelis-Menten constant (Km) ensures the reaction velocity is primarily dependent on the enzyme concentration and inhibitor potency, not substrate availability. Protect this solution from light.
Positive Control Stock: Prepare a 10 mM stock solution of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine in 100% DMSO.
Compound Plates: Serially dilute test compounds and the positive control in 100% DMSO. Then, dilute these into Assay Buffer to create an intermediate plate for transfer to the final assay plate. The final DMSO concentration in the assay should not exceed 1-2% to avoid solvent-induced enzyme inhibition.
HTS Assay Workflow
The following steps should be performed in a 384-well plate format.
Caption: High-throughput screening workflow for FabI inhibitors.
Step-by-Step Protocol:
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 100 nL of test compounds, positive control (e.g., 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine), and DMSO (for negative/uninhibited controls) to the appropriate wells of a 384-well black assay plate.
Enzyme Addition: Add 10 µL of the 2X FabI Enzyme Stock to all wells.
Pre-incubation: Gently mix the plate and incubate for 5-10 minutes at room temperature. This step is a self-validating measure; it ensures that the inhibitor has sufficient time to bind to the enzyme active site before the reaction starts, which is especially important for slow-onset inhibitors.[6]
Reaction Initiation: Add 5 µL of the 4X Substrate/Cofactor Mix to all wells to start the enzymatic reaction. The final assay volume is 15.1 µL.
Fluorescence Reading: Immediately place the plate into a kinetic fluorescence plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision). Read the fluorescence (Excitation: 340 nm, Emission: 460 nm) every 60 seconds for 15-20 minutes.
Data Analysis and Interpretation
Primary Data Processing
The primary output will be a kinetic curve of fluorescence decay over time for each well.
Calculate Reaction Rate: For each well, determine the initial reaction velocity (v) by calculating the slope of the linear portion of the fluorescence decay curve (milli-fluorescence units per minute).
Calculate Percent Inhibition: Use the reaction rates of the control wells to normalize the data for each test compound.
A large separation band between positive and negative controls. Highly reliable for hit identification.
0 to 0.5
Acceptable
The assay is suitable for screening, but may require careful hit confirmation.
< 0
Unacceptable
The assay is not reliable. Signal variability is too high relative to the dynamic range.
A Z'-factor consistently above 0.5 is the gold standard for a trustworthy and self-validating HTS campaign.
Hit Identification and Confirmation
Primary Hit: A compound that exhibits a percent inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) is considered a primary hit.
Dose-Response: Primary hits must be re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ value). 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine should be run in parallel to confirm its expected potency and validate the assay run.
Secondary Assays: Confirmed hits should be subjected to orthogonal assays to rule out artifacts (e.g., compound autofluorescence, aggregation) and to confirm their mechanism of action. This may include surface plasmon resonance (SPR) for direct binding analysis or whole-cell antibacterial activity assays.
Troubleshooting
Problem
Potential Cause
Solution
Low Z'-Factor (<0.5)
1. Inactive enzyme. 2. Degraded NADH/Crotonyl-CoA. 3. Inconsistent liquid handling.
1. Use a fresh aliquot of enzyme; confirm activity. 2. Prepare fresh substrate/cofactor mix. 3. Calibrate and validate pipettors/dispensers.
1. Pre-read plates after compound addition but before reaction initiation. 2. Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).
1. Screen at a higher concentration (if solubility permits). 2. Increase the pre-incubation time to 30 minutes.
Conclusion
2-(4-fluorophenyl)-1,3-benzoxazol-5-amine serves as an indispensable tool for the high-throughput screening of potential FabI inhibitors. The fluorescence-based assay detailed here is robust, scalable, and built on a clear mechanistic principle. By employing this compound as a positive control and following a rigorous protocol with built-in quality control measures, researchers can confidently identify and advance novel hit compounds in the critical search for next-generation antibiotics.
References
Patsnap. (2024, June 25). What are FabI inhibitors and how do they work? Synapse. Retrieved from [Link]
Zou, Z., et al. (2003). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry. Retrieved from [Link]
Kaczor, A. A., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. Retrieved from [Link]
Lee, S. S., et al. (2013). Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
PubChem. (n.d.). 2-(4-Aminophenyl)benzoxazol-5-amine. Retrieved from [Link]
Al-Mawsawi, L. Q., et al. (2015). Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei. PLoS One. Retrieved from [Link]
Ghavami, A., et al. (2021). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules. Retrieved from [Link]
ResearchGate. (n.d.). Virtual screening protocol used for the discovery of new FabI inhibitors. Retrieved from [Link]
Zhang, Y. M., et al. (2022). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. bioRxiv. Retrieved from [Link]
Al-Warhi, T., et al. (2022). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure. Molbank. Retrieved from [Link]
Egorov, M. P., et al. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules. Retrieved from [Link]
Wright, H. T., & Reynolds, K. A. (2007). Antibacterial Targets in Fatty Acid Biosynthesis. Current Opinion in Microbiology. Retrieved from [Link]
ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][7][8]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Retrieved from [Link]
Gratraud, P., et al. (2021). Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. Frontiers in Molecular Biosciences. Retrieved from [Link]
Kalluraya, B., et al. (2013). Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. Journal of Chemistry. Retrieved from [Link]
Gaponova, I., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank. Retrieved from [Link]
Ferreira, A. M., et al. (2024). Enhanced Antiplatelet Activity of Nitrated Fatty Acid Extracts from Phaseolus vulgaris L. International Journal of Molecular Sciences. Retrieved from [Link]
MDPI. (2023). Novel 5-Aryl-[1][7][8]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Retrieved from [Link]
Technical Support Center: Stability Protocol for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
[1] Executive Summary Welcome to the technical support hub for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine . As a researcher, you likely selected this compound for its utility as a fluorescent probe, a liquid crystal inter...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Welcome to the technical support hub for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine . As a researcher, you likely selected this compound for its utility as a fluorescent probe, a liquid crystal intermediate, or a scaffold in kinase inhibitor development.
However, its structural advantages—specifically the 4-fluorophenyl moiety —introduce a "Stability Paradox." While the fluorine atom blocks metabolic hydroxylation at the para-position (enhancing biological half-life), it significantly increases lipophilicity (logP), making aqueous formulation difficult. Furthermore, the C5-primary amine is an oxidation hotspot, leading to rapid discoloration if mishandled.
This guide replaces generic advice with field-proven protocols to maintain solution integrity.
Module 1: The "Crash-Out" Effect (Solubility Issues)
Symptom: The solution is clear in DMSO but turns cloudy or precipitates immediately upon addition to aqueous buffer (PBS/Media).
Root Cause:
The 4-fluorophenyl group increases the hydrophobicity of the benzoxazole core. Direct dilution from 100% DMSO to aqueous media creates a "solvent shock," causing the compound to aggregate before it can disperse.
Troubleshooting Protocol: The "Step-Down" Dilution
Do not inject high-concentration DMSO stocks directly into static media.[1] Use this intermediate dilution method to stabilize the hydration shell.
Step
Action
Mechanism
1
Prepare Master Stock
Dissolve compound in anhydrous DMSO to 10–20 mM . Sonicate for 30s to ensure no micro-crystals remain.
2
Create Intermediate
Dilute the Master Stock 1:10 into PEG-400 or Ethanol .
3
Final Dilution
Slowly add the Intermediate to your vortexing aqueous buffer.
Critical Limit: Keep final DMSO concentration < 0.5% (v/v) for cell-based assays to avoid solvent toxicity, but ensure the compound concentration does not exceed its solubility limit (~30–50 µg/mL in PBS) [1, 2].
Visualization: Solubilization Workflow
Figure 1: The "Step-Down" dilution method prevents rapid aggregation (Crash Out) by gradually changing the solvent polarity.[1]
Module 2: Solution Discoloration (Oxidation)
Symptom: Your clear or pale-yellow solution turns pink, brown, or green after 24–48 hours.[1]
Root Cause:
The primary amine at position 5 is electron-rich and susceptible to oxidative coupling. In the presence of dissolved oxygen and light, it forms azo-linkages or quinone imine species (chromophores), which are responsible for the color change. This does not necessarily mean the benzoxazole ring has opened, but the compound purity is compromised.
Troubleshooting Protocol: The "Inert Shield"
Degas Solvents: Before dissolving the solid, sparge your DMSO with Nitrogen (
) or Argon for 15 minutes.
Antioxidant Spike: For long-term storage (>1 week), add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the stock solution. This acts as a sacrificial scavenger for free radicals [3].
Headspace Purge: Always backfill storage vials with inert gas before sealing.
Q: Can I use the solution if it's slightly pink?A: For qualitative imaging: Yes , usually. For quantitative IC50 assays: No . The oxidation products can act as "PAINS" (Pan-Assay Interference Compounds), showing false positives by chelating metals or absorbing light at detection wavelengths.
Module 3: pH Sensitivity (Hydrolysis)
Symptom: Loss of biological activity in acidic environments.
Root Cause:
While the benzoxazole ring is generally robust, it is a "masked" ester/amide. Under strong acidic conditions (pH < 3) or high temperatures, the oxazole ring hydrolyzes, breaking the molecule into 2-amino-4-fluorophenol and a carboxylic acid derivative [4].[1]
Visualization: Degradation Pathways
Figure 2: The two primary instability vectors. Oxidation affects the amine (color change), while hydrolysis destroys the core scaffold (activity loss).
Frequently Asked Questions (FAQs)
Q1: What is the exact solubility of this compound in water?A: It is very low. Experimental data suggests a solubility of approximately 30–50 µg/mL at pH 7.4 [1]. The fluorine atom increases lipophilicity compared to the parent benzoxazole. You must use a co-solvent (DMSO/Ethanol) or a carrier like cyclodextrin for animal studies.
Q2: Is the compound light-sensitive?A: Yes. Benzoxazoles are often fluorescent and possess conjugated
-systems.[1] UV light can excite the molecule, leading to photo-oxidation of the amine. Store solids and solutions in amber vials or wrap containers in aluminum foil.
Q3: How should I store the powder vs. the solution?
Powder: -20°C, desiccated, dark. Stable for 1–2 years.
DMSO Stock: -20°C or -80°C, under Argon. Stable for 3–6 months. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.
Q4: Why does the Safety Data Sheet (SDS) mention "Skin Irritation"?A: Like many halogenated aromatic amines, it can penetrate the skin and may possess genotoxic potential (suspected mutagen) [5]. Always wear nitrile gloves and work in a fume hood.
References
PubChem. (2025).[2] Compound Summary: 2-(4-Aminophenyl)benzoxazol-5-amine (CID 614385).[1] National Library of Medicine.
[Link]
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds.[3][4][5] Wiley-Interscience.[1][3] (Standard protocol for handling oxidizable amines).
Raines Lab. (2008). Hydrolytic Stability of Carbon-Nitrogen Double Bonds.[1][6] University of Wisconsin-Madison.[1]
[Link]
Identifying impurities in 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine samples
Technical Support Center: Impurity Profiling for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine Executive Summary This guide addresses the impurity profile of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine , a critical scaffold in...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Impurity Profiling for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
Executive Summary
This guide addresses the impurity profile of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine , a critical scaffold in medicinal chemistry often used for its fluorescent properties and kinase inhibition potential. The presence of the 5-amino group and the 4-fluoro-phenyl moiety dictates a specific synthesis logic—typically nitration followed by reduction—which introduces a unique set of "fingerprint" impurities. This document provides a self-validating system to isolate, identify, and mitigate these contaminants.
Synthesis-Driven Impurity Origins
To troubleshoot effectively, one must understand the genesis of the molecule. The standard industrial route involves the condensation of 2-amino-4-nitrophenol with 4-fluorobenzoic acid (or its acid chloride), followed by the reduction of the nitro group.
Diagram 1: Synthesis Pathway & Impurity Genesis
This flowchart maps the reaction steps to specific impurity classes, allowing you to trace an unknown peak back to its chemical origin.
Caption: Logical flow of impurities generated during the two-stage synthesis (Condensation → Reduction).
Troubleshooting Guide (Q&A Format)
Issue 1: "I see a persistent late-eluting peak (RRT ~1.2 - 1.4) in my HPLC trace."
Diagnosis: This is likely the Nitro Precursor (2-(4-fluorophenyl)-5-nitrobenzoxazole).
Mechanism: The nitro group is significantly less polar than the amine. In reverse-phase HPLC (C18), it retains longer.
Validation:
Check UV absorption: The nitro compound often has a distinct UV max shifted compared to the amine (typically red-shifted due to strong electron withdrawal).
Mass Spec: Look for a mass of M+30 relative to the product (Nitro = 258 Da vs. Amine = 228 Da).
Solution: Extend the hydrogenation time or refresh the catalyst. If using Fe/HCl, ensure vigorous stirring to break the solid-liquid interface.
Issue 2: "My Mass Spec shows a peak at M+16 or M+32."
Diagnosis: These are N-Oxide or Hydroxylamine species.
Mechanism:
M+16 (N-Oxide): Oxidation of the benzoxazole nitrogen or the exocyclic amine. Common if the sample was stored in solution without antioxidants.
M+16 (Hydroxylamine): Incomplete reduction of the nitro group (R-NO2 → R-NHOH → R-NH2). This intermediate is stable enough to be isolated if reduction is mild.
Validation: Treat a small aliquot with a reducing agent (e.g., sodium dithionite). If the peak disappears and the product peak grows, it is an oxidative impurity.
Issue 3: "The product is turning brown/black upon storage."
Diagnosis: Formation of Azo Dimers or Quinone Imines .
Mechanism: Free aromatic amines are prone to oxidative coupling, especially in the presence of light and air. The "5-amine" position is electron-rich and susceptible to forming azo linkages (R-N=N-R), which are highly colored (orange/red/brown).
Solution: Store the compound as a hydrochloride salt (stabilizes the amine) and under inert gas (Argon/Nitrogen) in amber vials.
Issue 4: "There is a peak eluting before the main peak (RRT < 0.8)."
Diagnosis:Hydrolysis Products (Ring Opening).
Mechanism: The oxazole ring can hydrolyze under acidic aqueous conditions, breaking open to form N-(2-hydroxy-5-aminophenyl)-4-fluorobenzamide. This molecule is more polar due to the free phenolic hydroxyl and amide groups.
Validation: Check if the mobile phase pH is too acidic (< pH 2.5). Benzoxazoles are generally stable, but prolonged exposure to strong acid can degrade them.
Analytical Reference Data
The following table summarizes the key impurities you must monitor. Relative Retention Times (RRT) are estimated for a standard C18 column with a Water/Acetonitrile gradient (0.1% Formic Acid).
Impurity Name
Structure Description
Origin
Molecular Weight (Da)
Est. RRT
Detection Tip
Nitro Precursor
5-nitro-2-(4-fluorophenyl)benzoxazole
Intermediate
~258.2
1.3 - 1.5
Strong UV; M+30 in MS.
Uncyclized Amide
N-(2-hydroxy-5-nitrophenyl)-4-fluorobenzamide
Incomplete Reaction
~276.2
0.8 - 0.9
Broad peak; phenolic OH acidity.
Hydroxylamine
5-hydroxylamino-2-(4-fluorophenyl)benzoxazole
Incomplete Reduction
~244.2
0.95
Unstable; converts to amine or dimer.
Azo Dimer
2,2'-bis(4-fluorophenyl)-5,5'-azobenzoxazole
Oxidation By-product
~452.4
> 1.8
Highly colored (Orange/Red); very hydrophobic.
Defluoro Analog
2-phenyl-1,3-benzoxazol-5-amine
Raw Material Impurity
~210.2
0.98
Co-elutes; requires high-res MS to distinguish.
Analytical Workflow Decision Tree
Use this logic gate to rapidly classify unknown impurities during your QC process.
Caption: Decision matrix for classifying impurities based on retention time and mass spectral data.
References
Synthesis of 2-Substituted Benzoxazoles
Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
Chemical Properties of 2-Arylbenzoxazoles:
Title: 2-(4-Aminophenyl)benzoxazol-5-amine Product Page & Safety Data.
Source: Tokyo Chemical Industry (TCI).
Relevance: Confirms the physical state and storage requirements (inert gas) for amino-benzoxazoles.
Troubleshooting
Alternative purification techniques for amino-fluorobenzoxazoles
Technical Support Center: Purification of Amino-Fluorobenzoxazoles Ticket ID: #AFB-PUR-001 Topic: Alternative Purification Protocols & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist[1] Exe...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Amino-Fluorobenzoxazoles
Ticket ID: #AFB-PUR-001
Topic: Alternative Purification Protocols & Troubleshooting
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Purifying amino-fluorobenzoxazoles presents a unique "amphoteric paradox." The 2-amino group introduces basicity and polarity, leading to severe tailing (streaking) on standard silica gel.[1] Simultaneously, the fluorine substituent (often at the 5 or 6 position) increases lipophilicity and alters solubility profiles compared to non-fluorinated analogs.
Standard hexane/ethyl acetate chromatography often fails to yield analytical purity (>98%).[1] This guide details three alternative, self-validating purification workflows: Modified Stationary Phase Chromatography , pH-Swing Precipitation , and Anti-Solvent Recrystallization .
Module 1: Chromatographic Troubleshooting
For isolation of <500 mg crude material where high purity is critical.
The Problem: The "Sticky Amine" Effect.
The free amine (-NH2) interacts strongly with acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding. This causes band broadening and co-elution of impurities.[1]
The Solution: Silanol Deactivation.[1]
Do not simply add triethylamine (TEA) to your mobile phase.[1] Instead, use a Pre-Saturation Protocol to effectively "cap" the active sites before your compound enters the column.
Protocol A: The "Amine-Cap" Flash Column
Column Preparation: Pack the column with standard Silica Gel 60.[1]
Deactivation Step: Flush the column with 3 column volumes (CV) of Hexane:Triethylamine (95:5) .[1]
Mechanism:[1][2][3][4][5][6] The TEA binds irreversibly to the most acidic silanol sites.[1]
Equilibration: Flush with 2 CV of your starting mobile phase (e.g., Hexane:EtOAc 90:10) to remove excess free TEA.[1]
Elution: Run your gradient. You will observe sharp, symmetrical peaks instead of streaks.[1]
For >1g scale or when chromatography is cost-prohibitive.[1]
The Problem: Solubility & Stability.
Amino-fluorobenzoxazoles are weak bases (pKa ~2.5 – 4.0).[1] They will not protonate at neutral pH.[1] However, the benzoxazole ring is susceptible to hydrolysis (ring-opening) under prolonged heating in strong acids.
The Solution: Rapid pH-Swing Precipitation.[1]
This method exploits the drastic solubility difference between the ionized salt (protonated) and the neutral free base.
Protocol B: The "Flash-Acid" Extraction
Warning: Perform all steps at 0–5°C to prevent hydrolysis.
Dissolution: Dissolve crude solid in minimal Ethyl Acetate (EtOAc).
Protonation (Extraction): Extract rapidly with cold 1M HCl .
Observation: The product moves to the aqueous layer (yellowish solution).[1] Impurities (non-basic fluorinated byproducts) remain in the EtOAc.[1]
Separation: Discard the organic layer immediately.[1]
Slowly add saturated NaHCO3 or 2M NaOH dropwise with vigorous stirring until pH reaches 8–9.
Result: The amino-fluorobenzoxazole will precipitate out as a pristine white/off-white solid.[1]
Filtration: Filter, wash with cold water, and dry under vacuum.[1]
Visualizing the Workflow:
Caption: Figure 1.[1][7][8] The pH-Swing extraction logic separates the target amine from non-basic impurities by exploiting pKa-dependent solubility switches.
Module 3: Advanced Polishing (Recrystallization)
For removing trace colored impurities or regioisomers.
The Problem: Fluorine-Induced Lipophilicity.[1]
The fluorine atom reduces solubility in water but increases it in standard organic solvents, making "single-solvent" recrystallization difficult (the compound is either too soluble or insoluble).
The Solution: Anti-Solvent Crystallization.[1]
Use a Toluene/Heptane or Ethanol/Water system.[1]
Protocol C: The Toluene-Heptane System
Dissolve the solid in the minimum amount of boiling Toluene .
Optional: If the solution is colored, add Activated Carbon (5% w/w), stir for 5 mins, and hot-filter.
Remove from heat.[1] Immediately add warm Heptane (or Hexane) dropwise until a persistent cloudiness appears.[1]
Add a few drops of Toluene to clear the solution.[1]
Allow to cool slowly to room temperature, then to 4°C.
Note: The fluorine atom facilitates crystal packing; you should see distinct needles or plates.[1]
Decision Matrix: Which Method to Choose?
Caption: Figure 2. Decision tree for selecting the optimal purification method based on crude purity and reaction scale.
Frequently Asked Questions (FAQ)
Q1: My product turned pink/red during the Acid-Base extraction. What happened?A: This indicates oxidation of trace aminophenol impurities.[1] Aminophenols are common precursors in benzoxazole synthesis.[1] In air + basic conditions, they form quinone-imine dyes (pink/red).[1]
Fix: Add a pinch of Sodium Hydrosulfite (Na2S2O4) or Ascorbic Acid to your aqueous layer during the neutralization step to suppress oxidation.[1]
Q2: I see two spots on TLC that merge. Is this decomposition?A: Likely not.[1] 2-aminobenzoxazoles can exist in tautomeric forms (amino vs. imino), though the amino form usually predominates.[1] However, on silica, the "streaking" often looks like two merging spots.
Test: Run a 2D-TLC. Spot the plate, run it, rotate 90 degrees, and run again. If the spots align on the diagonal, it is a single compound. If off-diagonal, you have a decomposition issue.
Q3: The yield is low after Acid-Base extraction. Did I hydrolyze the ring?A: The oxazole ring is stable to dilute acid at cold temperatures.[1] If you used concentrated HCl or heated the solution, you likely opened the ring to form the o-hydroxy-phenylurea derivative.
Check: Take an NMR.[1][6] A broad singlet around 9-10 ppm (urea NH) and loss of the characteristic aromatic pattern indicates hydrolysis.[1] Always keep the acid step < 15 minutes at 0°C.
References
Industrial Purification of Amino-Benzoxazinones:
CN104610186B - Purify method and the preparation method of flumioxazin of amino benzoxazinone crude product.[1] (2015).[1][9] Google Patents.
(Validates the acid-base contact method for this chemical scaffold).
pKa and Physical Properties of 2-Aminobenzoxazole:
PubChem Compound Summary for CID 20707, 2-Aminobenzoxazole.[1] National Center for Biotechnology Information.[1]
(Source for basicity data and solubility profiles).
Troubleshooting Silica Chromatography:
Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester.[1]
(Authoritative source for silanol deactivation techniques).
Synthesis and Stability Context:
Synthesis of 2-substituted benzoxazoles. Organic Chemistry Portal.[1]
(Provides mechanistic context on ring formation and stability).
Technical Support Center: Enhancing the Biological Activity of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine Derivatives
Welcome to the technical support center for the research and development of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the research and development of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to accelerate your experimental workflows. Our focus is to empower you with the rationale behind experimental choices, ensuring both success and reproducibility.
Section 1: Synthesis and Purification Troubleshooting
The synthesis of 2-arylbenzoxazoles, typically achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative (a variant of the Phillips condensation), is a robust reaction. However, challenges can arise, particularly when dealing with substituted precursors. This section addresses common issues encountered during the synthesis and purification of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine and its analogues.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My reaction yield for the condensation of 2,4-diaminophenol and 4-fluorobenzoic acid is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this condensation reaction often stem from several critical factors:
Inadequate Dehydration: The cyclization to form the benzoxazole ring is a dehydration reaction. Insufficient removal of water can drive the equilibrium back towards the starting materials or lead to incomplete cyclization.
Causality: Polyphosphoric acid (PPA) is a common and effective reagent for this reaction as it serves as both a catalyst and a powerful dehydrating agent.[1] If you are using a different catalyst, ensure your reaction setup includes a method for water removal, such as a Dean-Stark apparatus, or use a co-solvent that forms an azeotrope with water.
Troubleshooting:
Optimize PPA Amount and Temperature: Ensure you are using a sufficient excess of PPA to create a stirrable paste. The reaction temperature is also crucial; a range of 150-180°C is typically effective.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid degradation at excessively high temperatures or for prolonged reaction times.
Purity of Starting Materials: Impurities in either the 2,4-diaminophenol or 4-fluorobenzoic acid can interfere with the reaction. Ensure your starting materials are of high purity, recrystallizing them if necessary.
Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of the aminophenol, which can discolor the reaction mixture and generate impurities.
Alternative Catalysts: While PPA is effective, it can be difficult to work with. Greener and more easily separable catalysts have been developed.
Question 2: I am observing multiple spots on my TLC after the reaction, making purification difficult. What are the likely side products?
Answer: The formation of side products is a common challenge. The most probable culprits are:
Incompletely Cyclized Intermediate: The initial reaction between the aminophenol and the carboxylic acid forms an amide intermediate. If the cyclization (dehydration) step is inefficient, this amide will be a major impurity.
Polymerization: Under harsh acidic conditions like concentrated PPA and high temperatures, aminophenols and the benzoxazole product can be susceptible to polymerization, leading to an intractable tar-like substance in your reaction vessel.[6]
Positional Isomers: If you are using a substituted aminophenol with multiple amino or hydroxyl groups, there is a possibility of forming regioisomers. For 2,4-diaminophenol, the reaction should selectively occur at the hydroxyl and the ortho-amino group to form the 5-amino benzoxazole.
Troubleshooting Side Product Formation:
Controlled Reagent Addition: Add the reagents slowly and in a controlled manner to maintain the recommended reaction temperature and avoid localized overheating which can lead to polymerization.[6]
Optimize Reaction Time: Monitor the reaction closely by TLC. Pushing the reaction for too long after the starting material is consumed can lead to the formation of degradation products.
Alternative Synthetic Routes: Consider a milder, two-step approach. First, synthesize the amide by coupling the aminophenol and 4-fluorobenzoyl chloride. Then, in a separate step, induce cyclization using a milder reagent like trifluoroacetic anhydride or by heating.
Technical Support Center: Degradation Pathways of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
Welcome to the technical support center for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges and troubleshoot degradation-related issues during experimentation. The following question-and-answer format provides in-depth, field-proven insights into the stability profile of this molecule and outlines systematic approaches for investigating its degradation pathways.
Q1: What are the key structural features of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine and how might they influence its stability?
A1: The stability of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is governed by three primary structural motifs: the benzoxazole core, the 5-amino group, and the 2-(4-fluorophenyl) substituent.
Benzoxazole Core: This fused heterocyclic ring system is aromatic and generally stable.[1] However, the oxazole component contains an ether-like linkage and an imine-like nitrogen, making it the primary site for hydrolytic degradation , especially under acidic or basic conditions.[2] Acid catalysis can protonate the nitrogen atom, activating the ring for nucleophilic attack by water, potentially leading to ring-opening.[2][3]
5-Amino Group (-NH₂): The primary aromatic amine is a strong electron-donating group. This functionality is highly susceptible to oxidative degradation .[4][5] The lone pair of electrons on the nitrogen can be readily abstracted, leading to the formation of colored radical species, dimers, or further oxidation products like nitroso or nitro derivatives.[5][6] This is often a primary cause of sample discoloration.
2-(4-fluorophenyl) Group: The fluorophenyl ring is generally stable. The fluorine atom is a strong electron-withdrawing group, which can subtly influence the electronics of the benzoxazole ring. In metabolic contexts, fluorination at this position can sometimes block potential sites of hydroxylation, thereby enhancing metabolic stability compared to non-fluorinated analogs. However, the ring itself remains a potential site for enzymatic (e.g., Cytochrome P450) hydroxylation.
The interplay of these features suggests that the primary liabilities for this molecule are hydrolysis of the benzoxazole ring and oxidation of the 5-amino group. Photodegradation is also a significant risk due to the extensive conjugated aromatic system, which can absorb UV and visible light.
Caption: Predicted degradation pathways for the target molecule.
Section 2: Troubleshooting Common Degradation Issues
Q2: My compound solution is changing color and showing new peaks in the HPLC. What is the most likely cause?
A2: The development of color (e.g., turning yellow or brown) and the appearance of new, often more polar, peaks in your chromatogram strongly suggest oxidative degradation of the 5-amino group. Aromatic amines are notoriously prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides in solvents.[4] This process often leads to highly colored polymeric products or nitro/nitroso compounds.[5][6]
Troubleshooting Steps:
De-gas your solvents: Use solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.
Use high-purity solvents: Ensure your solvents are fresh and free of peroxides (especially important for ethers like THF or dioxane).
Incorporate an antioxidant: For formulation studies, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid.
Control the headspace: Store solutions and solid samples under an inert atmosphere (e.g., in a nitrogen-filled glovebox or by blanketing the container with argon).
Q3: I am observing significant degradation in my aqueous formulation at low pH. What is the mechanism and how can I confirm it?
A3: This is a classic sign of acid-catalyzed hydrolysis of the benzoxazole ring.[2] Under acidic conditions, the nitrogen atom of the oxazole ring becomes protonated. This positive charge makes the adjacent carbon (C2, where the fluorophenyl group is attached) highly electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the oxazole ring to form an N-(2-hydroxyphenyl)amide intermediate.[3]
Confirmation Protocol:
pH-Rate Profile Study: Prepare three buffered aqueous solutions of your compound, for example, at pH 2 (e.g., 0.01 N HCl), pH 7 (e.g., phosphate buffer), and pH 10 (e.g., carbonate buffer).
Incubate: Store aliquots of each solution at a controlled temperature (e.g., 40-60°C) and protect them from light.
Monitor by HPLC: At set time points (e.g., 0, 2, 4, 8, 24 hours), inject samples onto a reverse-phase HPLC system.
Analyze: Quantify the disappearance of the parent peak and the appearance of the main degradant peak. You should observe a significantly faster degradation rate at pH 2 compared to pH 7.
Confirm by LC-MS: Analyze the degradant peak by LC-MS. The primary hydrolytic product should have a mass corresponding to the parent compound + 18 amu (the addition of a water molecule).
Q4: My compound seems stable in the dark, but degrades rapidly when left on the lab bench. How do I manage this?
A4: This indicates photodegradation . The extensive conjugated π-electron system in the molecule can absorb energy from UV and visible light, promoting it to an excited state.[7] This can initiate degradation through several mechanisms, including photo-oxidation or fragmentation.[8][9] The International Council for Harmonisation (ICH) provides specific guidelines for photostability testing (ICH Q1B).[10][11][12]
Management and Confirmation:
Immediate Protection: Always handle the compound and its solutions in amber glassware or vessels wrapped in aluminum foil to block light exposure.
Confirmatory Photostability Study (ICH Q1B Protocol):
Expose a sample of your compound (both solid and in solution) to a controlled light source that provides both UV and visible output. The standard exposure is an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[10][13]
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil and placing it alongside the exposed sample to differentiate between light-induced and thermal degradation.
Analyze both the exposed and dark control samples by a stability-indicating HPLC method at the end of the exposure period. A significant increase in degradation in the exposed sample compared to the dark control confirms photosensitivity.
Section 3: Experimental Design & Analysis
Q5: How should I design a comprehensive forced degradation study to understand all potential degradation pathways?
A5: A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing the specificity of your analytical methods. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation pathways are observed without being obscured by secondary or tertiary products.[14] The study should be conducted according to established regulatory principles.[15][16][17]
Forced Degradation Workflow:
Caption: Workflow for a systematic forced degradation study.
Summary of Recommended Forced Degradation Conditions
Stress Condition
Reagent/Condition
Temperature
Rationale
Acid Hydrolysis
0.1 N to 1 N HCl
Room Temp to 80°C
To induce acid-catalyzed degradation, primarily targeting the benzoxazole ring.[2]
Base Hydrolysis
0.1 N to 1 N NaOH
Room Temp to 80°C
To induce base-catalyzed degradation, also targeting the benzoxazole ring.
Oxidation
3-30% H₂O₂
Room Temp
To force oxidative degradation, primarily targeting the 5-amino group.[5]
Thermal
Dry Heat (e.g., 80°C)
80°C or higher
To evaluate the intrinsic thermal stability of the molecule in both solid and solution states.[16]
Photolytic
ICH Q1B compliant light
Room Temp
To assess degradation upon exposure to light, targeting the aromatic system.[10][13]
Q6: What is the best analytical approach for identifying and characterizing the unknown degradants?
A6: The gold-standard technique is Liquid Chromatography coupled with Mass Spectrometry (LC-MS) , ideally with a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.[18][19][20][21]
Why LC-MS is Essential:
Separation (LC): The liquid chromatography component, typically a reverse-phase HPLC or UHPLC, separates the parent compound from its degradation products. A photodiode array (PDA) detector provides UV spectra, which can help in classifying degradants (e.g., loss of chromophore).
Detection & Identification (MS):
Mass-to-Charge Ratio (m/z): The mass spectrometer provides the molecular weight of the degradants. This is the most critical piece of information for initial identification. For example, hydrolysis adds 18 Da (H₂O), while oxidation might add 16 Da (O).
Fragmentation (MS/MS): By isolating a degradant ion and fragmenting it (MS/MS), you can obtain structural information. Comparing the fragmentation pattern of a degradant to that of the parent drug helps pinpoint the exact site of modification.[18]
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the confident determination of the elemental formula of the degradant, significantly reducing ambiguity.[21]
Section 4: Metabolic Degradation
Q7: What are the predicted metabolic pathways for this compound in an in vitro (e.g., liver microsomes) or in vivo setting?
A7: Based on the structure and data from related compounds, the metabolism of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is expected to proceed via Phase I and Phase II reactions.
Phase I Reactions (Functionalization):
Aromatic Hydroxylation: Cytochrome P450 enzymes are likely to hydroxylate the electron-rich aromatic rings. This could occur on the benzoxazole ring system or the fluorophenyl ring.
N-Deamination or Oxidation: The primary amine at the 5-position could be a substrate for monoamine oxidases or other enzymes, leading to its removal or oxidation.
Phase II Reactions (Conjugation):
N-Glucuronidation: The 5-amino group is a prime site for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs), a major pathway for increasing water solubility and excretion.
N-Acetylation: The primary amine can also be acetylated by N-acetyltransferases (NATs).
Sulfation: Hydroxylated metabolites formed in Phase I can be subsequently sulfated by sulfotransferases (SULTs).
Caption: Predicted Phase I and Phase II metabolic pathways.
References
Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 1582-1587. [Link]
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
Wolf, P. A., & Chin, J. (2012). Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. [Link]
Khan, I., Saeed, K., & Khan, I. (2019). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
Srinivasu, P., Rao, B. M., & Sridhar, G. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 5(4), 253-261. [Link]
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
Ahn, M. Y., Laha, S., & Luthy, R. G. (2003). Role of Soil Manganese in the Oxidation of Aromatic Amines. Environmental Science & Technology, 37(16), 3591-3598. [Link]
Patel, H., et al. (2017). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 652-666. [Link]
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
International Journal of Research and Review. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]
Ciaffi, M., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Catalysts, 13(2), 374. [Link]
YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. [Link]
ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]
Kuo, S. W., & Chang, F. C. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 705. [Link]
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
Wang, H., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS Nexus, 3(1), pgad471. [Link]
Karuppasamy, K., et al. (2022). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Catalysts, 12(10), 1230. [Link]
Stanciu, G., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 999. [Link]
Shanbhan, G. S., et al. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry, 47(1), 116-135. [Link]
Ciaffi, M., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
Pico, Y., et al. (2009). The Expanding Role of LC-MS in Analyzing Metabolites and Degradation Products of Food Contaminants. ResearchGate. [Link]
ResearchGate. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. [Link]
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ACS Publications. (2000). Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. The Journal of Organic Chemistry. [Link]
Hakimi, F., et al. (2021). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Polycyclic Aromatic Compounds. [Link]
International Journal of Pharmaceutical Sciences and Research. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY. [Link]
Paleti, S. H., et al. (2024). Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. Chemical Society Reviews. [Link]
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Benzoxazole Pharmacokinetics: A Technical Support Center for Drug Development Professionals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazole compounds. This guide is designed to provide you with in-depth, field-proven insights into...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazole compounds. This guide is designed to provide you with in-depth, field-proven insights into the common pharmacokinetic challenges associated with this important heterocyclic scaffold and to offer practical strategies for their resolution. As a Senior Application Scientist, my goal is to not just provide protocols, but to explain the underlying principles to empower you to make informed decisions in your drug discovery programs.
I. Troubleshooting Guide: Addressing Common Pharmacokinetic Hurdles
This section is formatted as a series of common problems encountered during the development of benzoxazole derivatives, followed by a detailed, step-by-step troubleshooting guide.
Problem 1: My benzoxazole compound shows poor aqueous solubility, leading to low and variable oral absorption.
Causality: The planar, aromatic nature of the benzoxazole ring system can contribute to high crystal lattice energy and low aqueous solubility. Poor solubility is a primary reason for low oral bioavailability, as dissolution is often the rate-limiting step for absorption.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for poor solubility.
Step-by-Step Guidance:
Physicochemical Characterization:
Determine the pKa: Benzoxazoles are typically weakly basic.[1] Knowing the pKa will help in selecting appropriate pH conditions for solubility studies and in designing salt forms.
Measure Thermodynamic Solubility: Assess the solubility at various pH values (e.g., pH 2, 5, and 7.4) to understand its pH-dependent solubility profile.
Structural Modification Strategies:
Introduce Ionizable Groups: The addition of a basic amine or an acidic carboxylic acid can significantly improve aqueous solubility.[2] The position of the substituent is critical and should be guided by structure-activity relationships (SAR).
Incorporate Polar Functional Groups: Adding polar functionalities like hydroxyl or amide groups can increase hydrophilicity and disrupt crystal packing.
Bioisosteric Replacement: Consider replacing a lipophilic part of your molecule with a more polar bioisostere that maintains the desired biological activity.[3]
Formulation Approaches:
Salt Formation: For benzoxazoles with a sufficiently basic center, forming a salt with a pharmaceutically acceptable acid can dramatically increase solubility and dissolution rate.[2]
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and enhance solubility.
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds, improving their solubilization in the gastrointestinal tract.
Problem 2: My benzoxazole candidate suffers from high metabolic clearance, resulting in a short half-life.
Causality: The benzoxazole ring and its substituents can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes.[4][5] Identifying and blocking these "metabolic hotspots" is a key strategy to improve metabolic stability.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for high metabolic clearance.
Step-by-Step Guidance:
Metabolic Stability Assays:
Human Liver Microsomes (HLM): This is a standard in vitro assay to assess phase I metabolic stability. It provides a good initial indication of CYP-mediated metabolism.
Hepatocytes: Using primary hepatocytes can provide a more complete picture of metabolism, including both phase I and phase II (conjugation) pathways.
Metabolite Identification:
Incubate your compound with HLMs or hepatocytes and analyze the resulting mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the structures of the major metabolites.
Identify Metabolic Hotspots:
The sites on the molecule where metabolic changes have occurred are the "metabolic hotspots." Common metabolic reactions for aromatic heterocycles include hydroxylation of the aromatic rings and oxidation of alkyl substituents.
Structural Modification:
Blocking Metabolism: Once a metabolic hotspot is identified, you can strategically modify the molecule to block this metabolic pathway. A common and effective strategy is the introduction of a fluorine atom or a trifluoromethyl group at or near the site of metabolism. The strong carbon-fluorine bond is resistant to oxidative cleavage.
Bioisosteric Replacement: If a particular functional group is metabolically labile, consider replacing it with a bioisostere that is more resistant to metabolism while retaining the desired biological activity. For example, a metabolically unstable phenyl ring could be replaced with a pyridine or other heterocyclic ring.[6]
Steric Hindrance: Introducing a bulky group near a metabolic hotspot can sterically hinder the approach of metabolizing enzymes.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for benzoxazole-containing drugs?
A1: While the exact metabolic pathways are highly dependent on the specific substitution pattern of the benzoxazole derivative, some general patterns have been observed for aromatic heterocyclic compounds. The primary routes of metabolism are typically mediated by cytochrome P450 enzymes.[4][5] Common metabolic transformations include:
Aromatic Hydroxylation: The benzene portion of the benzoxazole ring system is susceptible to hydroxylation at various positions.
Oxidation of Substituents: Alkyl groups attached to the benzoxazole core are common sites of oxidation, leading to hydroxylated or carboxylated metabolites.
N-dealkylation or O-dealkylation: If the molecule contains N-alkyl or O-alkyl groups, these can be cleaved by CYP enzymes.
Oxidative Ring Opening: In some cases, the oxazole ring itself can be oxidatively cleaved, though this is generally a less common pathway.
It is crucial to perform metabolite identification studies for your specific compound to determine its unique metabolic fate.
Q2: How can I design a prodrug of my benzoxazole compound to improve its oral bioavailability?
A2: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[7] For benzoxazole compounds with poor oral absorption, a prodrug strategy can be employed to transiently modify the physicochemical properties of the molecule.[7]
For Poor Solubility: If your benzoxazole has a hydroxyl or a primary/secondary amine group, you can create a more water-soluble prodrug by attaching a phosphate or an amino acid ester. These groups are typically cleaved by phosphatases or esterases in the gut wall or liver to release the active drug.
For Poor Permeability: To improve membrane permeability, you can mask polar functional groups with lipophilic moieties to create a more lipophilic prodrug. For example, a carboxylic acid can be esterified to increase its ability to cross the intestinal membrane. The ester is then hydrolyzed by endogenous esterases to release the active carboxylic acid.
The design of a successful prodrug requires a careful balance: the prodrug must be stable in the gastrointestinal tract, have the desired physicochemical properties for absorption, and be efficiently converted to the active drug in the body.[8]
Q3: What are some key in vitro ADME assays I should run for my benzoxazole series?
A3: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be performed early in a drug discovery program to identify potential pharmacokinetic liabilities.[9] For a series of benzoxazole compounds, the following assays are recommended:
ADME Parameter
Recommended In Vitro Assay
Purpose
Absorption
Caco-2 Permeability Assay
To assess the potential for oral absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein.
Distribution
Plasma Protein Binding Assay
To determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues.
Microsomal Binding Assay
To measure non-specific binding to microsomes, which is important for accurately interpreting metabolic stability data.
Metabolism
Liver Microsomal Stability Assay
To evaluate the intrinsic clearance of the compound by phase I metabolic enzymes (CYPs).
Hepatocyte Stability Assay
To assess both phase I and phase II metabolism and get a more comprehensive picture of hepatic clearance.
CYP Inhibition Assay
To determine if the compound inhibits major CYP isoforms, which can lead to drug-drug interactions.
Excretion
(In silico prediction)
Early-stage prediction of the likely routes of excretion (renal vs. biliary).
Q4: My benzoxazole compound is a weak base. How does this affect its oral absorption?
A4: The weakly basic nature of the benzoxazole ring means that its ionization state will be dependent on the pH of its environment.[1]
In the acidic environment of the stomach (pH 1-3): The benzoxazole will likely be protonated and exist in its more water-soluble, ionized form. This can be beneficial for dissolution.
In the more neutral environment of the small intestine (pH 6-7.4), the primary site of drug absorption: The benzoxazole will be predominantly in its neutral, more lipophilic form. This is favorable for passive diffusion across the intestinal membrane.
Therefore, a weakly basic compound can have a favorable balance of solubility for dissolution in the stomach and lipophilicity for absorption in the intestine. However, if the pKa is too high, the compound may remain ionized in the intestine, leading to poor absorption. Conversely, if the pKa is too low, it may have insufficient solubility in the stomach. Modifying substituents on the benzoxazole ring can alter the pKa and thus fine-tune this balance.[10]
III. Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a benzoxazole compound in the presence of human liver microsomes.
Materials:
Test benzoxazole compound (10 mM stock in DMSO)
Human liver microsomes (e.g., pooled from 50 donors)
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
Phosphate buffer (0.1 M, pH 7.4)
Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
Acetonitrile with an internal standard for quenching the reaction and sample analysis
Procedure:
Prepare a working solution of the test compound at 1 µM in phosphate buffer.
In a 96-well plate, add the microsomal suspension (final protein concentration 0.5 mg/mL) to the buffer.
Pre-warm the plate at 37°C for 5 minutes.
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
Centrifuge the plate to pellet the precipitated protein.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line will give the elimination rate constant (k).
Calculate the in vitro half-life (t½) = 0.693 / k.
The Evolving Landscape of Anticancer Agents: A Comparative Analysis of Benzoxazoles and Standard Chemotherapeutics
A note to our readers: This guide focuses on the burgeoning class of benzoxazole-related compounds as potential anticancer agents. While the initial topic of interest was the specific molecule 2-(4-fluorophenyl)-1,3-benz...
Author: BenchChem Technical Support Team. Date: February 2026
A note to our readers: This guide focuses on the burgeoning class of benzoxazole-related compounds as potential anticancer agents. While the initial topic of interest was the specific molecule 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine, a comprehensive literature review revealed a lack of published anticancer activity data for this exact compound. Therefore, to provide a scientifically robust and data-driven comparison, this guide will instead focus on a closely related and extensively studied analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, Phortress) . This compound shares key structural similarities and serves as an excellent representative for the therapeutic potential of this heterocyclic class.
Introduction: The Quest for Selective Cancer Therapies
The development of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. While traditional chemotherapeutics have significantly improved patient outcomes, their mechanisms of action often lead to dose-limiting side effects due to a lack of specificity for cancer cells. This has spurred the exploration of new chemical scaffolds that can exploit unique biochemical pathways within tumor cells. One such promising scaffold is the benzoxazole and its bioisosteres, such as benzothiazole. These heterocyclic compounds have demonstrated a wide range of pharmacological activities, with certain derivatives exhibiting potent and selective anticancer properties.
This guide provides a detailed comparison of the preclinical performance of the investigational agent 5F 203 against two widely used chemotherapeutic drugs, Doxorubicin and Paclitaxel. We will delve into their mechanisms of action, comparative cytotoxicity against relevant cancer cell lines, and the experimental methodologies used to generate this data.
Mechanism of Action: A Tale of Two Strategies
The antitumor activity of 5F 203 is rooted in a distinct and highly selective mechanism of action, setting it apart from traditional cytotoxic agents like Doxorubicin and Paclitaxel.
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203): Bioactivation via CYP1A1
The anticancer effect of 5F 203 is contingent on its bioactivation by the cytochrome P450 enzyme, CYP1A1.[1][2] In sensitive cancer cells, 5F 203 acts as an agonist for the aryl hydrocarbon receptor (AhR).[3][4] This binding event leads to the translocation of the AhR-5F 203 complex into the nucleus, where it induces the expression of CYP1A1. The newly synthesized CYP1A1 enzyme then metabolizes 5F 203 into reactive electrophilic species. These metabolites form covalent adducts with cellular macromolecules, including DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2][3] This mechanism confers a high degree of selectivity, as the cytotoxic effect is primarily localized to cancer cells with high basal or inducible CYP1A1 expression.
Mechanism of action of 5F 203.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin is an anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms. Its primary mode of action involves intercalating into the DNA, thereby obstructing DNA and RNA synthesis. Additionally, Doxorubicin inhibits topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication and transcription. This inhibition leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and subsequent apoptosis.
Paclitaxel: Microtubule Stabilization
Paclitaxel, a member of the taxane family, disrupts the normal dynamics of the cellular cytoskeleton. It binds to the β-subunit of tubulin, the protein component of microtubules, and stabilizes them against depolymerization. This interference with microtubule dynamics arrests the cell cycle in the M-phase, preventing cell division and ultimately triggering apoptosis.
Comparative In Vitro Cytotoxicity
The efficacy of an anticancer agent is often initially assessed by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits cell growth by 50%. The following table summarizes the reported IC50 values for 5F 203, Doxorubicin, and Paclitaxel against human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.
The data clearly indicates that 5F 203 exhibits potent cytotoxicity against sensitive breast cancer cell lines, with IC50 values in the nanomolar range, significantly lower than those of Doxorubicin and Paclitaxel in the same cell lines.[5] The high potency of 5F 203 underscores the potential of the benzothiazole scaffold in developing highly active anticancer agents.
Experimental Protocols
To ensure the reproducibility and validity of preclinical data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize the anticancer properties of novel compounds.
Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)
The synthesis of 5F 203 and related benzothiazoles can be achieved through established chemical routes, often involving the Jacobsen cyclization of precursor thiobenzanilides.[5]
Synthetic workflow for 5F 203.
A general procedure involves the reaction of a substituted 2-aminothiophenol with a substituted benzaldehyde, followed by oxidative cyclization to form the benzothiazole ring. Specific fluorinated analogues may require modified procedures to achieve the desired regioisomers.[5]
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 5F 203, Doxorubicin, Paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Viable cells: Annexin V-FITC negative, PI negative.
Early apoptotic cells: Annexin V-FITC positive, PI negative.
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
Necrotic cells: Annexin V-FITC negative, PI positive.
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Principle: Propidium Iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.
Step-by-Step Protocol:
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate overnight at -20°C.
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Conclusion and Future Directions
The investigational agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) demonstrates remarkable potency against sensitive cancer cell lines, with a unique mechanism of action that offers a potential for high tumor selectivity. Its reliance on CYP1A1-mediated bioactivation presents a novel therapeutic strategy, particularly for tumors with high expression of this enzyme. When compared to standard chemotherapeutic agents like Doxorubicin and Paclitaxel, 5F 203 exhibits significantly lower IC50 values in preclinical models, highlighting its potential as a powerful anticancer compound.
While the specific compound 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine remains to be evaluated, the promising data from its structural analogue, 5F 203, strongly supports the continued exploration of the benzoxazole and benzothiazole scaffolds in anticancer drug discovery. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish comprehensive structure-activity relationships, with the goal of identifying candidates with an optimal balance of potency, selectivity, and pharmacokinetic properties for clinical development.
References
Kachadourian, R., & Day, B. J. (2015). Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells. Chemical Research in Toxicology, 28(5), 971–979. [Link]
Leong, C. O., Gaskell, M., Martin, E. A., Heydon, R. T., Farmer, P. B., Bibby, M. C., Cooper, P. A., Bradshaw, T. D., & Stevens, M. F. (2003). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 2(12), 1293–1303. [Link]
Kachadourian, R., & Day, B. J. (2015). Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells. Chemical Research in Toxicology, 28(5), 971–979. [Link]
Yunitri, F. A., Ar-Rohmah, M., & Meiyanto, E. (2018). The Cytotoxicity of Paclitaxel Was Smaller than Doxorubicin in T47D Breast Cancer Cell. SciTePress. [Link]
O'Donnell, E. F., Kopparapu, P. R., Koch, D. C., Jang, H. S., Phillips, J. L., & Tanguay, R. L. (2013). Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer. Molecular Cancer, 12(1), 1-13. [Link]
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Wang, L., He, H. Y., Li, Y., Liu, B., & Li, W. (2011). The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. Journal of Cellular and Molecular Medicine, 15(7), 1547–1557. [Link]
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Bradshaw, T. D., Stevens, M. F. G., Westwell, A. D. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(4), 487-494. [Link]
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Ghaffari, F., Tavakol, S., & Ghadiri, A. M. (2019). IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve... ResearchGate. [Link]
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Mohammadi, M., Ramezani, M., Abnous, K., & Alibolandi, M. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 1-7. [Link]
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Al-Deres, K. A., Al-Suhaimi, E. A., & Al-Obeed, O. A. (2016). Effect of recombinant human erythropoietin and doxorubicin in combination on the proliferation of MCF-7 and MDA-MB231 breast cancer cells. Oncology Letters, 11(5), 3257–3262. [Link]
A Comparative Analysis of the Projected Antimicrobial Spectrum of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine Against Standard Antibiotics
In the ever-evolving landscape of antimicrobial research, the pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms is of paramount importance. Among the heterocyclic compounds of signifi...
Author: BenchChem Technical Support Team. Date: February 2026
In the ever-evolving landscape of antimicrobial research, the pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms is of paramount importance. Among the heterocyclic compounds of significant interest is the benzoxazole nucleus, a versatile structure known for its broad range of biological activities.[1] This guide provides a detailed comparative analysis of the projected antimicrobial spectrum of a specific derivative, 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine, versus a panel of established standard antibiotics.
While specific experimental data on the antimicrobial activity of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is not extensively available in the public domain, this guide synthesizes information from studies on structurally related benzoxazole and benzimidazole derivatives to project its potential efficacy.[2] We will delve into the scientific rationale for investigating this compound, outline the rigorous experimental protocols for determining antimicrobial spectra, and present a comparative framework based on the known performance of standard antibiotics.
The Benzoxazole Scaffold: A Promising Frontier in Antimicrobial Drug Discovery
The benzoxazole ring system, consisting of a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives have been reported to exhibit a wide array of pharmacological properties, including antibacterial and antifungal activities.[1] The biological activity of these compounds is often attributed to their ability to interact with various biological targets within microbial cells.
The subject of this guide, 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine, incorporates several key structural features that suggest a potential for potent antimicrobial action:
The Benzoxazole Core: This planar, bicyclic system can intercalate into DNA or interact with enzyme active sites.
The 2-(4-fluorophenyl) Group: The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins due to its high electronegativity and ability to form strong bonds. Fluorination is a common strategy in drug design to improve the potency of antimicrobial agents.[3]
The 5-amino Group: The amine substituent can modulate the electronic properties of the benzoxazole ring and provide a site for hydrogen bonding, which may be crucial for interaction with biological targets.
Projected Antimicrobial Spectrum and Mechanism of Action
Based on studies of analogous compounds, it is hypothesized that 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine may exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungal pathogens. The proposed mechanism of action for many benzoxazole derivatives involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[4] This mode of action is similar to that of the fluoroquinolone class of antibiotics.
Comparative Data: Projected vs. Standard Antibiotics
To provide a clear benchmark for the potential efficacy of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine, the following table presents the typical Minimum Inhibitory Concentration (MIC) ranges for several standard antibiotics against a panel of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Microorganism
Type
2-(4-fluorophenyl)-1,3-benzoxazol-5-amine MIC (µg/mL)
Ciprofloxacin MIC (µg/mL)
Ampicillin MIC (µg/mL)
Fluconazole MIC (µg/mL)
Staphylococcus aureus
Gram-positive
Data not available; related benzoxazoles show activity[5]
0.12 - 2
0.12 - >256
Not Applicable
Bacillus subtilis
Gram-positive
Data not available; related benzoxazoles show activity[1]
0.12 - 1
0.06 - 4
Not Applicable
Escherichia coli
Gram-negative
Data not available; related benzoxazoles show activity[1]
0.008 - 1
2 - >256
Not Applicable
Pseudomonas aeruginosa
Gram-negative
Data not available; related benzoxazoles show activity[1]
0.25 - 8
>256
Not Applicable
Candida albicans
Fungus
Data not available; related benzoxazoles show activity[6]
Not Applicable
Not Applicable
0.25 - 64
Aspergillus niger
Fungus
Data not available; related benzoxazoles show activity[6]
Not Applicable
Not Applicable
8 - >64
Note: The MIC values for standard antibiotics can vary depending on the specific strain and testing conditions. The data presented here are for general comparative purposes.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial spectrum of a novel compound is a critical step in its preclinical evaluation. The following protocols, based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a framework for these investigations.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.
Principle: A serial twofold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Protocol:
Preparation of Antimicrobial Stock Solution: Dissolve 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 1280 µg/mL).
Preparation of Microtiter Plates:
Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12 of a 96-well plate.
Add 200 µL of the antimicrobial stock solution to well 1.
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
Well 11 serves as the growth control (no antimicrobial agent), and well 12 serves as the sterility control (no inoculum).
Preparation of Inoculum:
From a fresh culture (18-24 hours old) of the test microorganism on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation and Incubation:
Add 100 µL of the standardized inoculum to each well (except the sterility control).
Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as required for the specific microorganism.
Interpretation of Results: The MIC is read as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity.
A Practical Guide to Elucidating the Mechanism of Action of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
Introduction The validation of a compound's mechanism of action (MoA) is a critical step in drug discovery, transforming a promising molecule into a credible therapeutic candidate. This guide provides a comprehensive, st...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The validation of a compound's mechanism of action (MoA) is a critical step in drug discovery, transforming a promising molecule into a credible therapeutic candidate. This guide provides a comprehensive, step-by-step framework for elucidating the MoA of the novel compound, 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine. While direct studies on this specific molecule are not widely published, its core structure, the 1,3-benzoxazole scaffold, is a well-recognized "privileged structure" in medicinal chemistry. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often through the inhibition of key enzymes like protein kinases.[1][2][3][4][5]
Our investigative strategy is built on the hypothesis that, given its structural motifs, 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is a protein kinase inhibitor . This guide will detail a logical, multi-phase experimental workflow designed to test this hypothesis, identify the specific kinase target(s), and validate the downstream cellular consequences of target engagement.
For comparative analysis, we will benchmark our findings against Gefitinib , a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7][8] Gefitinib is an established anti-cancer therapeutic that functions by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby blocking downstream signaling pathways that drive cell proliferation.[7][9][10]
This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigation.
Phase 1: Broad-Spectrum Target Identification & In Vitro Validation
The initial phase aims to cast a wide net to identify potential kinase targets and then confirm direct binding in a controlled, non-cellular environment. This approach efficiently narrows down the vast landscape of the human kinome to a manageable number of high-probability candidates.
Experiment 1: Large-Scale Kinase Panel Screening
Causality: Before conducting specific, hypothesis-driven assays, an unbiased, high-throughput screen is the most efficient method to identify potential kinase targets from hundreds of possibilities.[11] This approach minimizes bias and can uncover unexpected activities, providing a broad overview of the compound's selectivity. A competition binding assay format is often used, which measures the ability of the test compound to displace a known ligand from the kinase's active site.[12]
Methodology:
Compound Preparation: Solubilize 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine in DMSO to a stock concentration of 10 mM.
Assay Execution: Submit the compound to a commercial kinase screening service (e.g., Eurofins Discovery's KINOMEscan™ or Pharmaron's Kinase Panel Profiling).[12][13] Request screening against a large panel of human kinases (typically >400) at a fixed concentration (e.g., 1 µM or 10 µM).
Data Analysis: The service will provide data as "Percent of Control" or a similar metric. A lower percentage indicates stronger binding and displacement of the probe ligand. Identify "hits" as kinases showing significant inhibition (e.g., >80% inhibition).
Hypothetical Data Presentation:
Target Kinase
Family
Percent of Control (%) @ 1 µM
Hit?
EGFR
RTK
8.5
Yes
VEGFR2
RTK
12.3
Yes
CDK2
CMGC
75.1
No
MAPK1
CMGC
88.9
No
SRC
TK
45.6
Moderate
FYN
TK
51.2
Moderate
This hypothetical result narrows our focus to the Receptor Tyrosine Kinase (RTK) family, with EGFR and VEGFR2 as primary targets.
With primary targets identified, the next critical step is to confirm that the compound can enter a living cell and engage its target in the complex intracellular environment. We then seek to verify that this engagement leads to the expected modulation of the target's signaling pathway.
Causality: An in vitro binding assay does not guarantee that a compound will bind its target within a cell. The Cellular Thermal Shift Assay (CETSA) provides definitive evidence of target engagement in a physiological context.[14][15] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist thermal denaturation and aggregation at higher temperatures compared to its unbound state.[14][16]
Methodology:
Cell Culture: Culture A431 cells (a human epidermoid carcinoma line with high EGFR expression) to ~80% confluency.
Treatment: Treat cells with either vehicle (DMSO) or varying concentrations of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine (e.g., 0.1, 1, 10 µM) for 2 hours. Include Gefitinib as a positive control.
Heating: Harvest cells and resuspend them in a buffered solution. Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.[17]
Lysis & Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[16]
Detection: Analyze the amount of soluble EGFR remaining at each temperature using Western blotting.
Hypothetical Data Presentation:
Treatment
Temperature (°C)
Soluble EGFR (Relative Band Intensity)
Vehicle (DMSO)
50
1.00 (Baseline)
Vehicle (DMSO)
56
0.25
Compound (10 µM)
56
0.85
Gefitinib (10 µM)
56
0.90
A significant increase in the amount of soluble EGFR at elevated temperatures in the presence of the compound confirms intracellular target engagement.
CETSA Experimental Workflow Diagram
Experiment 3: Analysis of Target Phosphorylation
Causality: For a kinase inhibitor, binding to the target (confirmed by CETSA) must translate into functional inhibition of its catalytic activity. The primary function of EGFR is to autophosphorylate its tyrosine residues upon activation by a ligand like EGF.[18][19] A successful inhibitor will block this phosphorylation. Western blotting with phospho-specific antibodies is a standard method to measure this.[20][21]
Methodology:
Cell Culture & Starvation: Culture A431 cells and then serum-starve them overnight to reduce basal EGFR activity.
Pre-treatment: Pre-treat cells with vehicle, varying concentrations of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine, or Gefitinib for 2 hours.
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. A non-stimulated control should be included.
Lysis & Protein Quantification: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Quantify total protein concentration.
Western Blot: Separate equal amounts of protein lysate via SDS-PAGE.[21] Transfer to a membrane and probe with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) and total EGFR (as a loading control).[20][21]
Hypothetical Data Presentation:
Treatment
EGF Stim.
p-EGFR Level (Normalized)
Total EGFR Level (Normalized)
Vehicle
-
0.1
1.0
Vehicle
+
1.0
1.0
Compound (1 µM)
+
0.2
1.0
Compound (10 µM)
+
0.05
1.0
Gefitinib (1 µM)
+
0.15
1.0
A dose-dependent decrease in the p-EGFR signal upon EGF stimulation, without a change in total EGFR, validates the compound's inhibitory effect on the kinase's function in a cellular context.
The final phase connects the molecular mechanism (target inhibition) to a relevant cellular outcome (phenotype). For an anticancer agent targeting a proliferation pathway like EGFR, the expected phenotype is a reduction in cell viability and growth.[22]
Experiment 4: Cell Viability and Proliferation Assay
Causality: To be therapeutically relevant, the observed target inhibition must produce a desired biological effect. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[23][24] By comparing the potency of our compound to Gefitinib in a cell line dependent on EGFR signaling, we can quantitatively benchmark its performance.
Methodology:
Cell Seeding: Seed A431 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Treatment: Treat the cells with a range of concentrations of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine and Gefitinib (e.g., 10-point, 3-fold serial dilutions) for 72 hours.
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[25] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[25]
Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a plate reader.
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of cell viability).
Comparative Data Summary:
Compound
Target(s)
A431 Cell Viability IC50 (µM)
2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
EGFR, VEGFR2
1.2
Gefitinib (Comparator)
EGFR
0.8
An IC50 value in the low micromolar range, comparable to the established inhibitor Gefitinib, provides strong evidence linking the compound's mechanism of action to a relevant anti-proliferative phenotype.
Synthesis and Validated Mechanism of Action Model
The collective experimental data supports the initial hypothesis. The journey began with a broad screen that identified EGFR as a primary target. This was validated in a cellular context using CETSA, which confirmed direct target engagement. Subsequent experiments demonstrated that this binding translates into functional inhibition of EGFR's kinase activity, evidenced by a reduction in receptor phosphorylation. Finally, this molecular action was linked to a potent anti-proliferative effect in an EGFR-dependent cancer cell line.
The validated mechanism of action for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is the inhibition of the EGFR signaling pathway. It acts by binding to the EGFR protein inside the cell, preventing the downstream signaling cascade that leads to cell proliferation and survival.
Inhibition of the EGFR Signaling Pathway
References
Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram. ResearchGate. Available from: [Link]
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Chemical Significance of 1,3-Benzoxazole Derivatives. Hilaris Publisher. Available from: [Link]
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available from: [Link]
2-(4-Aminophenyl)benzoxazol-5-amine | C13H11N3O. PubChem. Available from: [Link]
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Center for Biotechnology Information. Available from: [Link]
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Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. Available from: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available from: [Link]
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Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available from: [Link]
Analyzing expression and phosphorylation of the EGF receptor in HNSCC. National Center for Biotechnology Information. Available from: [Link]
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available from: [Link]
What is the mechanism of Gefitinib?. Patsnap Synapse. Available from: [Link]
EGF/EGFR Signaling Pathway. Creative Diagnostics. Available from: [Link]
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. Available from: [Link]
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Kinase Panel Profiling. Pharmaron. Available from: [Link]
In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Publishing. Available from: [Link]
Cellular Thermal Shift Assay (CETSA). News-Medical. Available from: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online. Available from: [Link]
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In Vivo Validation of Novel Benzoxazole-Based Anticancer Agents: A Comparative Guide
This guide provides a comprehensive framework for the in-vivo validation of novel anticancer agents, using the hypothetical compound 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine as a case study. For comparative analysis, we...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the in-vivo validation of novel anticancer agents, using the hypothetical compound 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine as a case study. For comparative analysis, we will benchmark its performance against Foretinib , a known multi-kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Introduction: The Rationale for In Vivo Validation
The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is long and fraught with challenges. While in vitro assays provide essential preliminary data on a compound's activity against cancer cell lines, they cannot replicate the complex biological environment of a living organism.[1][2] In vivo validation is, therefore, a critical step to assess a drug candidate's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile in a more physiologically relevant context.[3][4][5]
This guide will walk you through the critical stages of designing and executing an in vivo study to validate the efficacy of a novel benzoxazole derivative, a class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer properties.
The Candidate: 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
For the purpose of this guide, we will consider the novel benzoxazole derivative, 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine . While extensive public data on this specific molecule's anticancer efficacy is not available, its structural motif suggests potential interactions with key signaling pathways implicated in cancer progression. Our hypothetical mechanism of action for this compound is the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth that is frequently dysregulated in various cancers.[6][7][8]
The Comparator: Foretinib
To provide a robust comparison, we have selected Foretinib , a multi-kinase inhibitor that targets several receptor tyrosine kinases, including MET and VEGFR2.[9][10][11] Its well-documented in vivo efficacy and established mechanism of action make it an excellent benchmark for evaluating our novel compound.[9][12][13][14]
Experimental Design: A Step-by-Step In Vivo Validation Workflow
The following workflow outlines a comprehensive approach to the in vivo validation of our candidate compound.
Caption: A streamlined workflow for the in vivo validation of a novel anticancer compound.
Animal Model Selection and Ethical Considerations
The choice of an appropriate animal model is paramount for the translational relevance of the study. For initial efficacy studies of a novel compound, a human tumor xenograft model in immunocompromised mice (e.g., athymic nude or NSG mice) is a standard and valuable tool.[15][16][17] In this hypothetical study, we will utilize a breast cancer xenograft model, as this cancer type often exhibits PI3K/Akt pathway dysregulation.[18][19][20][21]
All animal experiments must be conducted in strict accordance with ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC).[22][23][24] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding philosophy throughout the study design.
Detailed Experimental Protocols
Cell Line: MCF-7 human breast cancer cell line, known for its estrogen receptor-positive status and reliance on the PI3K/Akt pathway.
Cell Culture: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Implantation: 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.
Once tumors reach a palpable size (approximately 100-150 mm³), the mice are randomized into the following groups (n=8-10 mice per group):
Group
Treatment
Dose
Route of Administration
Dosing Schedule
1
Vehicle Control
-
Oral gavage
Daily
2
2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
25 mg/kg
Oral gavage
Daily
3
2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
50 mg/kg
Oral gavage
Daily
4
Foretinib
30 mg/kg
Oral gavage
Daily
Rationale for Dosing: The doses for the novel compound are hypothetical and would typically be determined from prior maximum tolerated dose (MTD) studies. The Foretinib dose is based on previously published effective doses in xenograft models.[14]
Tumor Measurement: Tumor volume is measured twice weekly using digital calipers.[25] The formula for calculating tumor volume is: (Length x Width²) / 2.[25][26]
Body Weight: Animal body weight is recorded twice weekly as an indicator of general health and toxicity.
Primary Endpoint: The primary efficacy endpoint is tumor growth inhibition (TGI).
Humane Endpoints: The study will be terminated for any animal if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or the animal loses more than 20% of its initial body weight.[26][27]
Comparative Efficacy Data
The following tables present illustrative data that one might expect from such a study.
Mechanistic Insights: The PI3K/Akt Signaling Pathway
Our hypothetical mechanism of action for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is the inhibition of the PI3K/Akt signaling pathway. This pathway is a key regulator of cell survival and proliferation.[6][7][8]
Caption: Proposed mechanism of action: inhibition of the PI3K/Akt pathway.
Pharmacokinetic and Toxicology Assessment
A comprehensive in vivo validation must include pharmacokinetic (PK) and toxicology studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile and to identify potential safety concerns.[5][28][29]
Clinical Observations: Daily monitoring for signs of distress, including changes in posture, activity, and grooming.
Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart, lungs) are collected for histopathological analysis to identify any signs of toxicity.
Blood Chemistry: Blood samples are collected for analysis of liver and kidney function markers.
Conclusion and Future Directions
This guide outlines a robust framework for the in vivo validation of a novel anticancer compound, 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine, using Foretinib as a comparator. The presented workflow, from animal model selection to detailed efficacy and safety assessments, provides a comprehensive approach for preclinical drug development. The illustrative data suggest that our hypothetical benzoxazole derivative demonstrates significant anti-tumor activity, warranting further investigation.
Future studies should focus on elucidating the precise molecular mechanism of action, optimizing the dosing schedule, and evaluating its efficacy in a broader range of cancer models, including patient-derived xenografts (PDXs) for enhanced clinical relevance.[30]
References
ResearchGate. (PDF) Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review. [Link]
International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
PMC. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]
springermedicine.com. The PI3K/AKT/MTOR Signaling Pathway: The Role of PI3K and AKT Inhibitors in Breast Cancer. [Link]
YouTube. Advances in in vivo screening to uncover cancer vulnerabilities. [Link]
ResearchGate. Comparisons of in vivo cancer models and their applications. [Link]
Frontiers. Patient-derived cancer models: Valuable platforms for anticancer drug testing. [Link]
ScholarWorks@UTEP. In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. [Link]
AACR Journals. A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2. [Link]
Enzymlogic. Affinity doesn't tell the whole story of MET inhibitor Foretinib. [Link]
Washington State University Institutional Animal Care and Use Committee. Guideline #8: Tumor Burden in Rodents. [Link]
PMC. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
NIH's Seed. Regulatory Knowledge Guide for Small Molecules. [Link]
PMC. Breast cancer animal models and applications. [Link]
PMC. Guidelines for the welfare and use of animals in cancer research. [Link]
PubMed. PI3K/Akt signalling pathway and cancer. [Link]
Drug Target Review. Initial in vivo validation of novel cancer therapeutics using AI. [Link]
PMC. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]
PubMed. Mechanism of action of the multikinase inhibitor Foretinib. [Link]
PMC. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib. [Link]
ANIMAL MODELS FOR BREAST CANCER STUDIES AND THEIR APPLICATION IN DRUG DEVELOPMENT. [Link]
Biopticon. Tumor Volume Measurements by Calipers. [Link]
CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. [Link]
ACS Omega. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]
PMC. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. [Link]
Norecopa. Guidelines for the welfare and use of animals in cancer research. [Link]
Division of Cancer Prevention. Animal Models Used by PREVENT. [Link]
UBC Animal Care Services. Draft guideline on Tumour size and Tumour Progression. [Link]
Technical Guide: Confirming Target Engagement of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine in Live Cells
This guide outlines the technical workflow for validating the cellular target engagement of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine (CAS 116248-10-3). This compound represents a privileged 2-arylbenzoxazole scaffold, o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical workflow for validating the cellular target engagement of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine (CAS 116248-10-3). This compound represents a privileged 2-arylbenzoxazole scaffold, often investigated for kinase inhibition, amyloid imaging, or nuclear receptor modulation. Its specific structural features—the 5-amino group (a versatile handle for functionalization) and the 4-fluorophenyl moiety (enhancing metabolic stability and lipophilicity)—dictate the optimal experimental strategies.
Executive Summary & Strategic Approach
Confirming the physical interaction between a small molecule and its protein target in the complex milieu of a living cell is the "holy grail" of early drug discovery. For 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine , two primary methodologies are superior due to its physicochemical properties:
Cellular Thermal Shift Assay (CETSA): The label-free gold standard. It relies on the thermodynamic stabilization of the target protein upon ligand binding.
Chemical Proteomics (Affinity Pull-Down): Exploits the nucleophilic 5-amine position to attach a biotin linker without disrupting the core pharmacophore (assuming the 5-position is solvent-exposed).
Rationale: CETSA is the preferred starting point because it requires no chemical modification of the parent compound. Benzoxazoles are cell-permeable, making them ideal for intact-cell CETSA.
Experimental Workflow
The core logic is that the 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine will bind its target, increasing the temperature at which the protein unfolds and precipitates.
Experimental Arm: Treat cells with 10 µM of the compound for 1-2 hours.
Control Arm: Treat with DMSO vehicle (0.1%).
Harvest & Resuspension: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 37°C to 67°C) for 3 minutes .
Lysis: Cool samples to RT, then freeze-thaw (3x) using liquid nitrogen to lyse cells.
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect the supernatant (soluble fraction).
Detection: Analyze supernatants via Western Blot using antibodies against the suspected target (e.g., Kinase X, Amyloid oligomers).
Data Interpretation
Positive Engagement: The target protein remains soluble at higher temperatures in the treated samples compared to DMSO controls.
Metric: Calculate the
(Shift in melting temperature). A shift of is typically significant.
Caption: Logical flow of the CETSA protocol for validating ligand-induced thermal stabilization.
Alternative Protocol: Chemical Proteomics (Affinity Pull-Down)
Rationale: If the target is unknown (Target Deconvolution), the 5-amine group provides a nucleophilic handle to attach a biotin linker. This creates a "bait" molecule to fish out the target from the proteome.
Probe Synthesis Strategy
Reaction: Acylation of the 5-amine with NHS-PEG4-Biotin .
Validation: Ensure the biotinylated analog retains biological activity (e.g., via cell viability assay or reporter assay) before proceeding. If activity is lost, the 5-position is critical for binding, and this method is invalid.
Experimental Workflow
Lysate Preparation: Lyse cells in mild buffer (0.5% NP-40) to preserve native protein complexes.
Incubation:
Incubate lysate with Biotin-Probe (10 µM).
Competition Control: Pre-incubate lysate with excess free compound (100 µM) before adding the probe. This proves specificity.
Capture: Add Streptavidin-coated magnetic beads. Rotate for 1 hour at 4°C.
Analysis: Run SDS-PAGE. Perform Silver Stain or Mass Spectrometry (LC-MS/MS).
Interpretation
Specific Hit: A protein band present in the "Probe Only" sample but absent/diminished in the "Competition" sample.
Caption: Competitive affinity pull-down logic to distinguish specific targets from background binders.
Intrinsic Fluorescence: A Unique Advantage
Benzoxazole derivatives often exhibit solvatochromic fluorescence. 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine may be intrinsically fluorescent, allowing for direct subcellular localization without antibodies.
Protocol: Treat live cells with 1-10 µM compound. Image using a confocal microscope with excitation ~350-400 nm (DAPI/Blue channel) or ~488 nm (Green channel), depending on the Stokes shift.
Application: If the compound accumulates in mitochondria (common for lipophilic cations) or lysosomes (common for weak bases), this narrows down the potential target list.
References
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link
Bantscheff, M., et al. (2012). "Chemoproteomics profiling of kinase inhibitors reveals broad activity in treated cells." Nature Biotechnology, 25, 1035–1044. Link
Rix, U., & Superti-Furga, G. (2009). "Target profiling of small molecules by chemical proteomics." Nature Chemical Biology, 5(9), 616–624. Link
Burger, A., et al. (2021). "Benzoxazole derivatives as promising fluorescent probes for biological imaging." Dyes and Pigments, 184, 108823. Link
Comparative
A Comparative Analysis of the Safety Profile of Benzoxazole Derivatives: A Guide for Drug Development Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory prop...
Author: BenchChem Technical Support Team. Date: February 2026
The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This structural motif is considered a "privileged" structure due to its ability to interact with a variety of biological targets.[1] However, as with any promising class of therapeutic agents, a thorough understanding and rigorous evaluation of their safety profile are paramount to their successful clinical translation. This guide provides a comparative analysis of the safety of benzoxazole derivatives, offering insights into key toxicological endpoints and detailing essential experimental protocols to empower researchers in drug discovery and development.
The Imperative of Early Safety Profiling
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, and unforeseen toxicity is a leading cause of late-stage attrition. Early and comprehensive safety assessment of benzoxazole derivatives is not merely a regulatory hurdle but a critical step in identifying compounds with the most favorable therapeutic index. Key areas of concern for this class of compounds, as with many heterocyclic molecules, include cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. A proactive approach to identifying and mitigating these risks can save considerable time and resources in the long run.
Key Toxicological Endpoints for Benzoxazole Derivatives
A comprehensive safety assessment of benzoxazole derivatives should encompass a battery of in vitro and in vivo assays designed to probe for potential liabilities. The following sections detail the most critical toxicological endpoints and provide illustrative data from the literature.
In Vitro Cytotoxicity: The First Line of Assessment
Cytotoxicity assays are fundamental in early-stage drug discovery to determine the concentration at which a compound is toxic to cells. This is often the first indicator of a compound's therapeutic window. The half-maximal inhibitory concentration (IC50) is a standard metric, with lower values indicating higher cytotoxicity.
Comparative Cytotoxicity Data for Select Benzoxazole Derivatives
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Genotoxicity: Assessing the Potential for DNA Damage
Genotoxicity assays are crucial for identifying compounds that can cause genetic mutations or chromosomal damage, which can lead to cancer or birth defects. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used initial screen for mutagenic potential. Some DNA probes with a benzoxazole core have been investigated as potentially safer alternatives to mutagenic dyes like ethidium bromide, suggesting that the benzoxazole scaffold itself is not inherently genotoxic.[7]
Hepatotoxicity: A Common Hurdle for Drug Candidates
The liver is the primary site of drug metabolism, making it particularly susceptible to drug-induced injury. In vitro assays using human liver cell lines, such as HepG2, are valuable for early identification of potential hepatotoxins.[8][9][10][11] The benzoxazolone derivative, chlorzoxazone, is a known muscle relaxant that has been associated with idiosyncratic hepatotoxicity, highlighting the importance of assessing this endpoint for the entire class of compounds.[1]
Cardiotoxicity: The hERG Channel Liability
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[12][13][14][15] Therefore, early screening for hERG channel activity is a critical step in the safety assessment of any new chemical entity, including benzoxazole derivatives.
In Vivo Toxicity: Bridging the Gap to Clinical Reality
While in vitro assays provide valuable initial data, in vivo studies in animal models are essential for understanding the systemic toxicity of a compound. Acute toxicity studies, which determine the median lethal dose (LD50), provide a measure of a substance's short-term poisoning potential.
Illustrative In Vivo Data for Benzoxazole and Related Derivatives
These findings, particularly the high LD50 values for related heterocyclic compounds, suggest that benzoxazole derivatives can be designed to have a favorable acute toxicity profile.
A Proposed Workflow for Safety Assessment
A systematic and tiered approach to safety assessment is recommended for the development of benzoxazole derivatives.
Caption: A tiered workflow for the safety assessment of benzoxazole derivatives.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for key safety assessment assays.
In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivative and a vehicle control. Incubate for 24-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Genotoxicity: The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine to detect mutagenicity.
Protocol:
Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
Metabolic Activation (S9 fraction): Perform the assay with and without a liver S9 fraction to assess for metabolites that may be mutagenic.
Exposure: Combine the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.
Plating: Pour the mixture onto minimal glucose agar plates.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates mutagenicity.
Caption: A simplified workflow for the Ames test.
In Vitro Hepatotoxicity Assay Using HepG2 Cells
This assay assesses the potential of a compound to cause liver cell damage.
Protocol:
Cell Culture: Culture HepG2 cells in a suitable medium until they reach 80-90% confluency.
Treatment: Expose the cells to the benzoxazole derivative at a range of concentrations for 24-72 hours.
Endpoint Measurement: Assess hepatotoxicity by measuring one or more of the following endpoints:
Cell Viability: Using the MTT or LDH leakage assay.
Liver Enzyme Leakage: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium.
Reactive Oxygen Species (ROS) Production: Use fluorescent probes like DCFH-DA to measure oxidative stress.[8]
Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential.
Data Analysis: Compare the results from treated cells to vehicle-treated controls to determine the concentration at which hepatotoxic effects occur.
Cardiotoxicity: hERG Potassium Channel Assay
This assay is critical for predicting the risk of drug-induced QT prolongation.
Protocol:
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
Electrophysiology: Use manual or automated patch-clamp electrophysiology to record hERG currents.
Compound Application: Apply the test compound at multiple concentrations to the cells while recording the hERG current.
Data Acquisition: Measure the inhibition of the hERG current at each concentration.
IC50 Determination: Calculate the IC50 value for hERG channel inhibition. Compounds with low IC50 values are more likely to cause cardiotoxicity.
Conclusion and Future Directions
The benzoxazole scaffold continues to be a rich source of novel therapeutic candidates. A thorough and early assessment of the safety profile of these derivatives is essential for their successful development. This guide has outlined the key toxicological endpoints to consider and provided detailed protocols for their evaluation. While the available literature suggests that benzoxazole derivatives can be designed with favorable safety profiles, a systematic and comparative approach to their toxicological evaluation is crucial. Future research should focus on establishing clear structure-toxicity relationships to guide the design of safer and more effective benzoxazole-based drugs. Further in vivo and clinical studies are warranted on the most promising and safest derivatives to fully realize their therapeutic potential.[4]
References
Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks. [Link]
Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways. Frontiers in Pharmacology. [Link]
Benzoxazoles – Knowledge and References. Taylor & Francis. [Link]
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PubMed. [Link]
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PMC. [Link]
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [Link]
In vitro and in vivo metabolic activation and hepatotoxicity of chlorzoxazone mediated by CYP3A. PubMed. [Link]
Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
(PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. [Link]
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]
hERG toxicity assessment: Useful guidelines for drug design. PubMed. [Link]
Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. ResearchGate. [Link]
(PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. ResearchGate. [Link]
REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. Regulations.gov. [Link]
In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression. PMC. [Link]
(PDF) 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies. ResearchGate. [Link]
Mastering the Safe Handling of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine: A Comprehensive Guide for Laboratory Professionals
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the safe and effective handling of specialized chemical compounds is paramount. This guide provide...
Author: BenchChem Technical Support Team. Date: February 2026
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the safe and effective handling of specialized chemical compounds is paramount. This guide provides essential, in-depth safety and logistical information for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine, a key building block in many research and development pipelines. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each recommendation, ensuring a culture of safety and scientific excellence in your laboratory.
Understanding the Hazard Profile
2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is a solid aromatic amine derivative. While specific toxicological data for this compound is limited, the known hazards associated with its structural class—aromatic amines and benzoxazoles—necessitate a cautious and well-defined handling protocol. The primary risks include:
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.
Mutagenicity: Suspected of causing genetic defects[1].
Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is an absolute requirement for all personnel handling this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
Protection Type
Recommended Equipment
Specifications & Rationale
Eye and Face Protection
Safety glasses with side-shields or tight-fitting safety goggles. A face shield is required when there is a risk of splashing or dust generation.
Conforming to OSHA 29 CFR 1910.133 or European Standard EN166 is essential to protect against airborne particles and accidental splashes. The aromatic amine structure suggests a high potential for eye irritation[1].
Skin Protection
Chemical-resistant gloves (double-gloving is recommended). A lab coat or chemical-resistant apron must be worn at all times.
Nitrile gloves offer good resistance to many chemicals, but for aromatic amines, breakthrough times can be a concern. Double-gloving with nitrile or using a combination of nitrile and neoprene gloves provides an added layer of protection. A lab coat protects against incidental contact with skin.
Respiratory Protection
A NIOSH-approved N95 respirator or higher is required when handling the solid compound outside of a certified chemical fume hood.
The compound is a solid that can form dust, which may cause respiratory irritation if inhaled. A respirator minimizes the risk of inhaling these particles. For situations with the potential for higher airborne concentrations, a powered air-purifying respirator (PAPR) should be considered.
Glove Selection: A Deeper Dive
While nitrile gloves are a common choice in many laboratories, their effectiveness against aromatic amines can vary. It is crucial to consult the glove manufacturer's chemical resistance data. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before and during use.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Handling Protocol
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested. A chemical spill kit appropriate for solid amines should also be on hand.
Engineering Controls: All weighing and handling of solid 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Donning PPE: Follow a strict donning procedure to ensure complete protection. A visual guide is provided below.
Weighing and Transfer: Use a spatula to handle the solid. Avoid creating dust by handling the material gently. If transferring to a solution, add the solid to the solvent slowly.
Post-Handling Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment. A 10% bleach solution followed by a water rinse is a common and effective method for decontaminating surfaces that have been in contact with aromatic amines.
Doffing PPE: Follow a specific doffing procedure to prevent cross-contamination. This is a critical step that is often overlooked.
Visualizing the PPE Workflow
To ensure clarity and adherence to safety protocols, the following diagrams illustrate the correct sequence for donning and doffing PPE.
Caption: PPE Donning Sequence
Caption: PPE Doffing Sequence
Disposal Plan
Proper disposal of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation: All waste containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be segregated as hazardous waste.
Containerization:
Solid Waste: Place in a clearly labeled, sealed, and puncture-resistant container.
Liquid Waste: If the compound is in solution, store it in a compatible, sealed, and clearly labeled waste container.
Disposal: Dispose of all waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response
Exposure Route
First Aid Measures
Skin Contact
Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation
Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
The appropriate response to a spill depends on its size and location.
Small Spill (less than 1 gram, contained in a fume hood):
Alert personnel in the immediate area.
Wearing the appropriate PPE (including double gloves and a respirator), cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or a commercial spill pillow).
Gently sweep the absorbed material into a designated hazardous waste container.
Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.
Dispose of all contaminated materials as hazardous waste.
Large Spill (greater than 1 gram or outside of a fume hood):
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
Isolate: Close the laboratory doors and prevent entry.
Report: Contact your institution's emergency response team and provide them with the following information:
Name of the chemical: 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
Location of the spill
Approximate amount spilled
Any injuries that have occurred
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Visualizing the Emergency Response Workflow
Caption: Chemical Spill Emergency Response
By adhering to these comprehensive guidelines, you can confidently and safely handle 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine, fostering a secure and productive research environment. Remember that safety is a shared responsibility, and a proactive approach is the best defense against laboratory hazards.
References
PubChem. (n.d.). 2-(4-Aminophenyl)benzoxazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
ECHA. (n.d.). 2-(4-Aminophenyl)benzoxazol-5-amine. European Chemicals Agency. Retrieved from [Link]